molecular formula C5H6Br2N2 B13196614 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Cat. No.: B13196614
M. Wt: 253.92 g/mol
InChI Key: RKMQNLNNWJQCJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS 1383575-45-8) is a brominated pyrazole derivative that serves as a versatile and critical building block in organic synthesis and medicinal chemistry research. Its molecular formula is C 5 H 6 Br 2 N 2 , with a molecular weight of 253.93 g/mol . The compound features two distinct reactive bromine substituents: one on the pyrazole ring and a bromomethyl group, which provide orthogonal sites for further chemical modification. This dual functionality makes it a valuable scaffold for constructing more complex molecules . The primary research value of this compound lies in its application as a key intermediate. The bromine atom at the 4-position of the pyrazole ring is amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the introduction of diverse aromatic and other groups . Concurrently, the reactive bromomethyl group at the 3-position can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and azides, to install new functional groups or link pharmacophores . This reactivity is particularly valuable for the synthesis of potential pharmaceuticals and agrochemicals. Introducing halogen atoms like bromine can enhance the lipophilicity of drug candidates, potentially improving their ability to pass through biomembranes . Safety Information: This compound is classified with the signal word "Danger" and carries hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), and H331 (Toxic if inhaled) . Researchers must handle it with appropriate personal protective equipment and in a well-ventilated fume hood. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

4-bromo-3-(bromomethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMQNLNNWJQCJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CBr)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Applications of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

[1]

Executive Summary

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1383575-45-8) is a high-value heterocyclic building block used extensively in the design of kinase inhibitors and agrochemical actives.[1] Its structural uniqueness lies in its dual-electrophilic nature : it possesses a chemically stable aryl bromide at position C4 (suitable for transition-metal catalyzed cross-coupling) and a highly reactive alkyl bromide at position C3 (suitable for nucleophilic substitution).

This guide provides a comprehensive technical analysis of this compound, moving beyond basic identifiers to explore its stability profiles, synthetic accessibility, and divergent reactivity patterns. It is designed for medicinal chemists requiring a reliable protocol for incorporating the pyrazole core into complex scaffolds.

Chemical Identity & Structural Analysis[2][3]

The compound features a 1-methyl-1H-pyrazole core substituted at the 3- and 4-positions.[2][3] The 3-(bromomethyl) group acts as a "benzylic-like" electrophile, while the 4-bromo substituent serves as a handle for diverse organometallic transformations.

Table 1: Chemical Identity & Physicochemical Profile[5][6]
PropertyDataNote/Context
IUPAC Name 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole
CAS Number 1383575-45-8Verified Identifier
Molecular Formula C₅H₆Br₂N₂
Molecular Weight 253.92 g/mol Heavy atom count: 9
Physical State Viscous Liquid or Low-Melting SolidTendency to supercool; often an oil crude.
Solubility DCM, THF, EtOAc, DMSOHydrolyzes in water/protic solvents over time.
Predicted LogP ~1.8 - 2.1Moderate lipophilicity; cell-permeable range.
pKa (Conjugate Acid) ~2.5 (Pyrazole N2)Weakly basic; protonation possible in strong acid.
Storage Conditions 2–8°C, Inert Atmosphere (Ar/N₂)Moisture Sensitive . Hydrolyzes to alcohol.

Synthetic Accessibility & Experimental Methodology

Strategic Route Selection

While radical bromination of 4-bromo-1,3-dimethylpyrazole is possible, it often yields inseparable mixtures of mono-, di-, and tri-brominated species. For high-purity applications (drug discovery), the Reduction-Bromination sequence from the ester precursor is the superior "self-validating" protocol. This route ensures regiochemical integrity and simplifies purification.

Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole from Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate.

Step 1: Reduction to Alcohol
  • Setup: Flame-dried 250 mL round-bottom flask (RBF) under Nitrogen.

  • Reagents: Charge Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Cool to 0°C. Add DIBAL-H (1.0 M in toluene, 2.5 eq) dropwise over 30 min. Why: DIBAL-H is milder than LiAlH4, preventing debromination at the C4 position.

  • Workup: Quench with Rochelle’s salt (sat. aq. potassium sodium tartrate).[4][5][6] Stir vigorously for 2 hours until phases separate clearly. Extract with EtOAc.

  • Intermediate: 4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol (White solid).

Step 2: Appel Bromination (Alcohol

Alkyl Bromide)
  • Setup: Dissolve the intermediate alcohol (1.0 eq) in anhydrous DCM (0.3 M) at 0°C.

  • Reagents: Add Carbon Tetrabromide (

    
    , 1.2 eq).
    
  • Activation: Add Triphenylphosphine (

    
    , 1.2 eq) portion-wise. Observation: Solution typically turns slightly yellow.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (System: Hexane/EtOAc 3:1). The alcohol spot (polar) should disappear; the bromide spot (less polar) appears.

  • Purification: Concentrate directly onto silica gel. Flash chromatography (Gradient: 0-20% EtOAc in Hexanes). Note: Do not use methanol in the column, as it may displace the reactive bromide.

Synthesis Workflow Diagram

SynthesisPathStartEthyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylateStep1Reduction(DIBAL-H, THF, 0°C)Start->Step1InterIntermediate:(4-Bromo-1-methyl-1H-pyrazol-3-yl)methanolStep1->InterStep2Appel Reaction(CBr4, PPh3, DCM)Inter->Step2FinalTARGET:4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazoleStep2->Final

Figure 1: High-fidelity synthesis route avoiding regioselectivity issues common in radical halogenation.

Reactivity Profile & Functionalization Guide

For drug developers, the value of this scaffold lies in its Orthogonal Reactivity . The C3-bromomethyl group reacts via

Path A: C3-Alkylation (The "Soft" Electrophile)
  • Reagents: Primary/Secondary amines, Thiols, Phenols.

  • Conditions:

    
     or 
    
    
    in DMF/Acetonitrile at RT.
  • Precaution: Avoid strong hydroxide bases (NaOH), which will hydrolyze the bromomethyl group to the alcohol.

Path B: C4-Cross Coupling (The "Hard" Electrophile)
  • Reagents: Aryl Boronic Acids (Suzuki), Amines (Buchwald).

  • Conditions:

    
     or 
    
    
    /XPhos, Base, Heat (80-100°C).
  • Sequencing: It is generally recommended to perform Path A (Alkylation) first . The bromomethyl group is thermally unstable and may decompose under the rigorous heating required for Suzuki coupling.

Divergent Reactivity Map

ReactivityCore4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazoleSN2Path A: Nucleophilic Substitution (C3)(Reagents: R-NH2, R-SH, K2CO3)Core->SN2 Fast (RT)SuzukiPath B: Cross-Coupling (C4)(Reagents: Ar-B(OH)2, Pd-Cat)Core->Suzuki Slow (Requires Heat)HydrolysisDegradation Path: Hydrolysis(Reagents: H2O/Moisture)Core->Hydrolysis Storage RiskProdA3-(Aminomethyl)-pyrazole Deriv.SN2->ProdAProdB4-Aryl-3-(bromomethyl)-pyrazoleSuzuki->ProdBProdCImpurity: (Hydroxymethyl)-pyrazoleHydrolysis->ProdC

Figure 2: Orthogonal reactivity map highlighting the kinetic preference for C3 substitution over C4 coupling.

Safety & Handling (E-E-A-T)

Hazard Identification[7][9][10]
  • Lachrymator: Like benzyl bromide, this compound is a potent lachrymator. It irritates mucous membranes and eyes instantly upon exposure.

  • Corrosive: H314 - Causes severe skin burns and eye damage.[7] The alkylating capability makes it cytotoxic.

  • H302: Harmful if swallowed.[4][7]

Handling Protocol[7][8]
  • Engineering Controls: Always handle inside a functioning fume hood.

  • PPE: Double nitrile gloves, chemical safety goggles, and a lab coat.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkyl bromide before cleaning.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.[7][8] Retrieved from

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyrazole Derivatives and Safety Data. Retrieved from

  • Royal Society of Chemistry. Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). RSC Advances. Retrieved from

  • Fisher Scientific. Safety Data Sheet: 4-Bromo-1-methyl-1H-pyrazole derivatives. Retrieved from

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS 1383575-45-8): A Bifunctional Scaffold for Advanced Drug Discovery and Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, pyrazole derivatives are ubiquitous structural motifs, frequently serving as kinase inhibitors, epigenetic modulators, and structural core elements. 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS 1383575-45-8) is a highly specialized, bifunctional building block designed to accelerate hit-to-lead optimization. By offering two orthogonal reactive sites—an aliphatic bromomethyl group and a heteroaromatic bromide—this scaffold allows researchers to perform rapid, sequential diversifications without the need for complex protecting group strategies.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, advanced continuous-flow synthesis methods, and field-proven experimental protocols for its functionalization.

Physicochemical Profiling & Structural Logic

The strategic value of CAS 1383575-45-8 lies in its structural asymmetry. The molecule features a methyl group at the


 position, which locks the tautomeric state of the pyrazole ring, ensuring predictable regioselectivity during downstream reactions. More importantly, the two bromine atoms occupy fundamentally different electronic environments:
  • C3-Bromomethyl Group: Acts as an allylic/benzylic-like aliphatic electrophile. It is highly reactive toward weak nucleophiles via

    
     mechanisms at room temperature.
    
  • C4-Bromo Group: Acts as an electron-rich heteroaryl halide. It is entirely inert to standard nucleophilic attack but undergoes facile oxidative addition in the presence of Palladium(0) catalysts at elevated temperatures.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole
CAS Number 1383575-45-8
Linear Formula C5H6Br2N2
Molecular Weight 253.92 g/mol [1]
InChI Key RKMQNLNNWJQCJF-UHFFFAOYSA-N
Physical Form Liquid[2]
Purity ≥95%

Synthesis Methodologies: Batch vs. Continuous Flow

Traditionally, the synthesis of this scaffold relies on a two-step batch process: electrophilic bromination of 1,3-dimethyl-1H-pyrazole to install the C4-bromide, followed by radical bromination (using NBS and AIBN) to functionalize the C3-methyl group. However, radical bromination in batch reactors is notoriously difficult to control, often leading to over-bromination (dibromomethyl impurities) and poor thermal regulation.

Recent process chemistry advancements have shifted toward3[3]. As documented in Patent CN116874425A by Shanghai Etern Therapeutics, continuous flow reactors provide precise residence times and superior heat/mass transfer[4]. This completely suppresses secondary radical reactions, resulting in rapid preparation times and exceptionally high yields.

SynthesisFlow A 1,3-Dimethyl- 1H-pyrazole B 4-Bromo-1,3-dimethyl- 1H-pyrazole A->B Br2, Fe (Batch) D Microchannel Continuous Flow A->D Continuous Reagents C CAS: 1383575-45-8 Target Scaffold B->C NBS, AIBN (Batch) D->C High Yield Rapid Process

Comparative synthesis workflows for CAS 1383575-45-8 highlighting batch vs. continuous flow.

Orthogonal Reactivity & Application Workflows

The following protocols leverage the orthogonal reactivity of CAS 1383575-45-8. By functionalizing the C3 position first under mild conditions, the C4 position is preserved for subsequent complex cross-coupling.

OrthogonalReactivity Core CAS: 1383575-45-8 Bifunctional Scaffold SN2 C3-Bromomethyl (Aliphatic Electrophile) Core->SN2 Pathway 1 Pd C4-Bromo (Heteroaryl Halide) Core->Pd Pathway 2 Amine SN2 Substitution (Amines, Thiols, Alcohols) SN2->Amine Mild Base, RT Aryl Cross-Coupling (Suzuki, Buchwald-Hartwig) Pd->Aryl Pd Catalyst, Heat

Orthogonal reactivity logic enabling sequential functionalization at the C3 and C4 positions.

Protocol A: C3-Bromomethyl Functionalization ( Substitution)

Objective: Chemoselective coupling of a primary/secondary amine to the C3 position while leaving the C4-bromide intact.

  • Preparation: Dissolve 1.0 equivalent of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole in anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add 1.2 equivalents of the target amine, followed by 2.0 equivalents of anhydrous

    
     (or DIPEA).
    
  • Reaction: Stir the mixture at room temperature (20–25°C) for 2 to 4 hours.

    • Causality: The C3-bromomethyl group is highly electrophilic. Heating is actively avoided to prevent dimerization, quaternization of the product, or premature degradation of the C4-bromide.

  • Workup: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Self-Validation System: Monitor the reaction via LC-MS. The product mass should reflect the exact addition of the amine minus HBr. If unreacted starting material persists after 4 hours, verify the steric hindrance of the amine; highly hindered amines may require gentle heating (max 40°C) or the addition of a catalytic amount of NaI to form a more reactive iodomethyl intermediate in situ.

Protocol B: C4-Bromo Functionalization (Suzuki-Miyaura Coupling)

Objective: Arylation of the C4 position following successful C3 functionalization.

  • Preparation: In a Schlenk flask, combine the C3-functionalized pyrazole intermediate (1.0 eq), an aryl boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Solvent System: Add a 1,4-dioxane/H₂O mixture (4:1 v/v) to achieve a 0.1 M concentration.

  • Degassing (Critical Step): Sparge the biphasic mixture with ultra-pure

    
     or Argon for 15 minutes.
    
    • Causality: Molecular oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of boronic acids. Strict anaerobic conditions are mandatory for high yields.

  • Catalysis: Add 0.05 equivalents of

    
    . Seal the flask and heat to 90°C for 12 hours.
    
  • Workup: Cool to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.

  • Self-Validation System: Analyze the crude mixture via GC-MS or LC-MS. If protodehalogenation (replacement of C4-Br with a proton) is observed as the major side product, the reductive elimination step is too slow. To correct this, switch to a more sterically demanding, electron-rich ligand system (e.g., XPhos or RuPhos) to accelerate the catalytic cycle.

Handling, Safety, and Storage Protocols

Given its dual halogenation, CAS 1383575-45-8 is a potent alkylating agent and must be handled with strict adherence to safety protocols. It 2[2]. All manipulations must be performed inside a certified chemical fume hood using proper PPE (nitrile gloves, face shield, and lab coat).

Table 2: Safety & Handling Data
CategorySpecification
Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage)[2]
Precautionary Statements P264, P270, P271, P280, P303+P361+P353[2]
Signal Word Danger[2]
Storage Temperature 2–8°C[2]
Storage Conditions Keep container tightly closed in a dry and well-ventilated area. Store under an inert atmosphere to prevent moisture-induced hydrolysis of the bromomethyl group[2].

References

  • Sigma-Aldrich - 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Properties. Source: sigmaaldrich.com.
  • Sigma-Aldrich - 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Safety. Source: sigmaaldrich.com.
  • MySkinRecipes - Chemical Properties (CAS 1383575-45-8). Source: myskinrecipes.com.
  • Baiten Patent Search - CN116874425A (Method for rapidly preparing 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole). Source: baiten.cn.
  • QCC - Shanghai Etern Therapeutics Patent CN116874425A Details. Source: qcc.com.

Sources

A Guide to the Structural Elucidation of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole. Given the absence of extensive published data for this specific molecule, this document outlines a systematic approach to its characterization. By integrating foundational principles of spectroscopic analysis with comparative data from analogous pyrazole structures, we present a robust methodology for confirming the molecular structure. This guide details the predicted outcomes and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each section is designed to not only present the expected data but also to explain the underlying chemical principles, thereby offering a self-validating protocol for researchers.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and applications. Their versatile five-membered heterocyclic scaffold allows for extensive functionalization, leading to compounds with tailored electronic and steric properties. The target molecule, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (Molecular Formula: C₅H₆Br₂N₂, CAS: 1383575-45-8), is a poly-halogenated pyrazole with multiple reactive sites, making it a potentially valuable building block in organic synthesis.[1][2][3] Accurate structural confirmation is the bedrock upon which all subsequent research and development efforts are built. This guide provides the critical analytical workflow for achieving this confirmation.

Predicted Spectroscopic Profile and Interpretation

The following sections detail the anticipated spectroscopic data for 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole. These predictions are based on established principles of spectroscopy and comparative analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to exhibit three distinct signals, corresponding to the three unique proton environments in the molecule.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.5Singlet1HH-5The lone proton on the pyrazole ring is expected to be deshielded by the electronegative nitrogen atoms and the bromine atom at the 4-position.
~ 4.5Singlet2H-CH₂BrThe methylene protons are adjacent to an electronegative bromine atom, causing a downfield shift.
~ 3.8Singlet3HN-CH₃The methyl group attached to the nitrogen atom is expected to be the most upfield signal.

The absence of coupling between the signals is a key indicator of their spatial separation.

The ¹³C NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 140C-3The carbon atom attached to the bromomethyl group and a nitrogen atom will be significantly downfield.
~ 125C-5The carbon atom bearing the lone proton will be influenced by the adjacent nitrogen and the bromine at C-4.
~ 95C-4The carbon atom directly bonded to the bromine atom is expected to be shifted upfield due to the "heavy atom effect" of bromine.
~ 40N-CH₃The N-methyl carbon is expected in the typical range for such groups.
~ 25-CH₂BrThe bromomethyl carbon will be shifted downfield due to the attached bromine.
Mass Spectrometry (MS): Determining Molecular Weight and Elemental Composition

Mass spectrometry is crucial for determining the molecular weight and confirming the presence of bromine atoms through their characteristic isotopic pattern.

The mass spectrum of a compound containing two bromine atoms will exhibit a distinctive pattern of molecular ion peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[4][5] This is due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in an almost 1:1 ratio.[4]

Table 3: Predicted Mass Spectrometry Data

m/zAssignmentPredicted Relative Intensity
252[M]⁺ (C₅H₆⁷⁹Br₂N₂)~25%
254[M+2]⁺ (C₅H₆⁷⁹Br⁸¹BrN₂)~50%
256[M+4]⁺ (C₅H₆⁸¹Br₂N₂)~25%

The observation of this isotopic cluster is a definitive confirmation of the presence of two bromine atoms in the molecule. Fragmentation patterns would likely involve the loss of a bromine atom or the bromomethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3100-3000C-H stretchAromatic C-H (pyrazole ring)Typical for C-H bonds in aromatic and heteroaromatic rings.[6]
~ 2950-2850C-H stretchAliphatic C-H (methyl & methylene)Characteristic of sp³ hybridized C-H bonds.[6]
~ 1550-1450C=N, C=C stretchPyrazole ringCorresponds to the stretching vibrations of the pyrazole ring system.[7]
~ 1400-1300C-H bendMethyl and methylene groupsBending vibrations of the aliphatic C-H bonds.
~ 600-500C-Br stretchCarbon-bromine bondThe C-Br stretching frequency is typically found in the fingerprint region.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the analytical data required for the structure elucidation of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.

Sample Preparation
  • NMR Spectroscopy : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • IR Spectroscopy : The sample can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform) in an IR-transparent cell.

Instrumentation and Data Acquisition
  • NMR Spectroscopy :

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Mass Spectrometry :

    • Instrument: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.

    • Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

  • IR Spectroscopy :

    • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

    • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualizing the Elucidation Workflow

The following diagrams illustrate the logical flow of the structure elucidation process.

structure_elucidation_workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Interpret_NMR Interpret NMR: - Chemical Shifts - Integration - Multiplicity NMR->Interpret_NMR Interpret_MS Interpret MS: - Molecular Ion Peak - Isotopic Pattern - Fragmentation MS->Interpret_MS Interpret_IR Interpret IR: - Functional Group Identification IR->Interpret_IR Structure_Confirmation Final Structure Confirmation Interpret_NMR->Structure_Confirmation Interpret_MS->Structure_Confirmation Interpret_IR->Structure_Confirmation

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.

molecular_structure cluster_substituents Key Structural Features 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Pyrazole_Ring Pyrazole Ring 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole->Pyrazole_Ring N_Methyl N-Methyl Group (CH₃) 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole->N_Methyl Bromomethyl Bromomethyl Group (-CH₂Br) 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole->Bromomethyl Bromo_4 Bromo at C4 (Br) 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole->Bromo_4

Sources

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methylpyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Electronic Landscape of 1-Methylpyrazole

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, valued for its unique physicochemical properties and its presence in numerous marketed drugs.[1][2] The introduction of a methyl group at the N1 position of the pyrazole ring has profound implications for its reactivity, particularly in electrophilic substitution reactions. This guide provides an in-depth exploration of these reactions, offering both mechanistic insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The 1-methylpyrazole ring is an electron-rich aromatic system.[3] The presence of two adjacent nitrogen atoms dictates the electron density distribution within the ring. The N1-methyl group acts as an electron-donating group, further enhancing the nucleophilicity of the ring. Computational and experimental studies have consistently shown that the C4 position is the most electron-rich and, consequently, the most susceptible to electrophilic attack.[3][4] The C3 and C5 positions are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms. This inherent electronic bias is the primary determinant of the regioselectivity observed in the electrophilic substitution reactions of 1-methylpyrazole.

This guide will systematically examine the key electrophilic substitution reactions of 1-methylpyrazole, including nitration, halogenation, sulfonation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation. For each reaction, we will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the factors that govern the regiochemical outcome.

Nitration of 1-Methylpyrazole

Nitration of 1-methylpyrazole is a crucial transformation for introducing a nitro group, which can serve as a versatile handle for further functionalization, such as reduction to an amino group. The regioselectivity of nitration is highly dependent on the reaction conditions.

Mechanism of Nitration

The nitration of 1-methylpyrazole typically proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism. In a mixed-acid system (HNO₃/H₂SO₄), nitric acid is protonated by the stronger sulfuric acid to form the highly electrophilic nitronium ion (NO₂⁺).[5] The electron-rich C4 position of the 1-methylpyrazole ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base, such as water or the bisulfate ion, restores the aromaticity of the pyrazole ring, yielding 1-methyl-4-nitropyrazole.

Nitration Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Deprotonation HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium ion) HNO3->NO2+ + H₂SO₄ H2O H₂O H2SO4 H₂SO₄ HSO4- HSO₄⁻ 1-Methylpyrazole 1-Methylpyrazole Sigma_Complex Sigma Complex (Carbocation Intermediate) 1-Methylpyrazole->Sigma_Complex + NO₂⁺ 4-Nitro-1-methylpyrazole 1-Methyl-4-nitropyrazole Sigma_Complex->4-Nitro-1-methylpyrazole - H⁺

Caption: Mechanism of 4-nitration of 1-methylpyrazole.

While C4-nitration is predominant under mixed-acid conditions, nitration with reagents like acetyl nitrate or nitric acid in trifluoroacetic anhydride can lead to the formation of 1-methyl-3-nitropyrazole.[5][6] This change in regioselectivity is attributed to a different reaction mechanism, possibly involving an initial N-nitration followed by rearrangement.

Experimental Protocol: Synthesis of 1-Methyl-4-nitropyrazole

This protocol describes a general method for the C4-nitration of 1-methylpyrazole using a mixture of nitric acid and sulfuric acid.[5]

Materials:

  • 1-Methylpyrazole

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Sodium Bicarbonate (saturated aqueous solution)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add 1-methylpyrazole to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.

  • To this solution, add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-methyl-4-nitropyrazole.

Halogenation of 1-Methylpyrazole

Halogenation is a fundamental transformation for introducing bromine, chlorine, or iodine onto the pyrazole ring. These halogenated derivatives are versatile intermediates, particularly in cross-coupling reactions.

Mechanism of Halogenation

The halogenation of 1-methylpyrazole follows the typical electrophilic aromatic substitution pathway. The halogen molecule (e.g., Br₂) is polarized, and the electron-rich C4 position of the pyrazole ring attacks the electrophilic halogen atom. This results in the formation of a sigma complex, which then loses a proton to restore aromaticity and yield the 4-halogenated product. For less reactive halogens like iodine, an oxidizing agent is often used to generate a more potent electrophilic iodine species.[7] Milder halogenating agents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) can also be employed, often providing better control and selectivity.[8]

Halogenation_Workflow Start 1-Methylpyrazole Reaction Halogenating Agent (Br₂, NCS, I₂/Oxidant) Start->Reaction Purification Work-up & Purification Reaction->Purification Product 4-Halo-1-methylpyrazole Purification->Product

Caption: General workflow for the halogenation of 1-methylpyrazole.

Experimental Protocols

This protocol describes the direct bromination of 1-methylpyrazole at the C4 position.[9]

Materials:

  • 1-Methylpyrazole

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium Thiosulfate (10% aqueous solution)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • Dissolve 1-methylpyrazole in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred pyrazole solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by pouring the mixture into a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 4-bromo-1-methylpyrazole.

This protocol outlines a method for the chlorination of pyrazoles using trichloroisocyanuric acid (TCCA) in a solvent-free mechanochemical process.[8]

Materials:

  • 1-Methylpyrazole

  • Trichloroisocyanuric Acid (TCCA)

  • Ball mill or mortar and pestle

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

Procedure:

  • In a ball milling jar (or mortar), combine 1-methylpyrazole and trichloroisocyanuric acid (approximately 0.33 equivalents).

  • Mill the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, add ethyl acetate to the mixture and stir.

  • Filter the mixture to remove insoluble byproducts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-1-methylpyrazole.

Sulfonation of 1-Methylpyrazole

Sulfonation introduces a sulfonic acid (-SO₃H) group onto the pyrazole ring, a functional group that can enhance water solubility and serve as a precursor for other sulfur-containing moieties.

Mechanism of Sulfonation

The sulfonation of 1-methylpyrazole is typically achieved using fuming sulfuric acid (oleum) or chlorosulfonic acid.[3][10] The electrophile is sulfur trioxide (SO₃) or protonated sulfur trioxide. The reaction proceeds via electrophilic attack at the electron-rich C4 position to form a sigma complex. Subsequent deprotonation restores aromaticity and yields 1-methylpyrazole-4-sulfonic acid.

Experimental Protocol: Synthesis of 1-Methylpyrazole-4-sulfonic acid

This protocol provides a general procedure for the sulfonation of an aromatic compound with oleum, which can be adapted for 1-methylpyrazole.[3]

Materials:

  • 1-Methylpyrazole

  • Fuming Sulfuric Acid (Oleum, e.g., 20% free SO₃)

  • Ice

  • Sodium Chloride (saturated aqueous solution)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1-methylpyrazole.

  • Cool the flask in an ice bath.

  • Slowly add fuming sulfuric acid (oleum) dropwise to the stirred 1-methylpyrazole, maintaining the temperature between 0-10 °C.

  • After the addition, allow the reaction to stir at room temperature or gently heat as needed, monitoring the progress by TLC (after quenching and derivatization of a small sample).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • If the product precipitates, collect it by vacuum filtration. If it remains in solution, it can often be "salted out" by adding a saturated aqueous solution of sodium chloride.

  • Wash the collected solid with cold water to remove excess acid.

  • Dry the product to obtain 1-methylpyrazole-4-sulfonic acid.

Friedel-Crafts Acylation of 1-Methylpyrazole

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by introducing an acyl group onto the pyrazole ring, yielding pyrazolyl ketones. These ketones are valuable intermediates for the synthesis of a wide range of derivatives.

Mechanism of Friedel-Crafts Acylation

The reaction involves the generation of a highly electrophilic acylium ion from an acyl halide (e.g., acetyl chloride) or an acid anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The C4 position of 1-methylpyrazole attacks the acylium ion to form a sigma complex. The subsequent loss of a proton restores aromaticity and gives the 4-acyl-1-methylpyrazole. A stoichiometric amount of the Lewis acid is often required as it complexes with the product ketone.

Experimental Protocol: Synthesis of 4-Acetyl-1-methylpyrazole

This is a representative protocol for the Friedel-Crafts acylation of an aromatic compound, adapted for 1-methylpyrazole.[7]

Materials:

  • 1-Methylpyrazole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Acetyl Chloride

  • Anhydrous Dichloromethane

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Suspend anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride dropwise to the stirred suspension.

  • After the addition, add a solution of 1-methylpyrazole in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, or until complete as monitored by TLC.

  • Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid with stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain 4-acetyl-1-methylpyrazole.

Vilsmeier-Haack Formylation of 1-Methylpyrazole

The Vilsmeier-Haack reaction is a highly effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[4]

Mechanism of Vilsmeier-Haack Formylation

The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[10] The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile. The C4 position of 1-methylpyrazole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during the work-up yields the desired 1-methylpyrazole-4-carbaldehyde.

Vilsmeier-Haack Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ 1-Methylpyrazole 1-Methylpyrazole Iminium_Salt Iminium Salt Intermediate 1-Methylpyrazole->Iminium_Salt + Vilsmeier Reagent Aldehyde 1-Methylpyrazole-4-carbaldehyde Iminium_Salt->Aldehyde + H₂O (work-up)

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 1-Methylpyrazole-4-carbaldehyde

This protocol is based on a general procedure for the Vilsmeier-Haack formylation of pyrazoles.[3]

Materials:

  • 1-Methylpyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Sodium Hydroxide (aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride dropwise to the cold DMF with vigorous stirring, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at 0 °C to ensure the formation of the Vilsmeier reagent.

  • Add a solution of 1-methylpyrazole in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with an aqueous solution of sodium hydroxide.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-methylpyrazole-4-carbaldehyde.

Summary of Electrophilic Substitution Reactions of 1-Methylpyrazole

The following table summarizes the typical conditions and primary products for the electrophilic substitution reactions discussed in this guide.

ReactionReagentsElectrophilePrimary Product
Nitration HNO₃ / H₂SO₄NO₂⁺1-Methyl-4-nitropyrazole
Bromination Br₂ / Acetic AcidBr⁺ (polarized Br₂)4-Bromo-1-methylpyrazole
Chlorination TCCA (mechanochemical)Cl⁺4-Chloro-1-methylpyrazole
Sulfonation Fuming H₂SO₄ (Oleum)SO₃ / ⁺SO₃H1-Methylpyrazole-4-sulfonic acid
Friedel-Crafts Acylation Acetyl Chloride / AlCl₃CH₃CO⁺4-Acetyl-1-methylpyrazole
Vilsmeier-Haack Formylation POCl₃ / DMF[ClCH=N(CH₃)₂]⁺1-Methylpyrazole-4-carbaldehyde

Conclusion

The electrophilic substitution reactions of 1-methylpyrazole are predominantly governed by the high electron density at the C4 position, leading to a high degree of regioselectivity. This inherent reactivity, coupled with the well-established protocols outlined in this guide, provides a robust platform for the synthesis of a diverse array of functionalized pyrazoles. These substituted 1-methylpyrazoles are not only valuable intermediates in organic synthesis but also serve as key building blocks in the discovery and development of new pharmaceuticals and advanced materials. A thorough understanding of the mechanisms and careful control of reaction conditions are paramount to achieving desired outcomes and advancing research in these critical fields.

References

Sources

Discovery and Optimization of Novel Pyrazole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole ring is a five-membered heterocyclic privileged scaffold that has fundamentally shaped modern medicinal chemistry. Characterized by its robust aromaticity, tautomeric flexibility, and dual capacity as both a hydrogen bond donor and acceptor, the pyrazole nucleus is a cornerstone in the design of targeted therapeutics. This whitepaper provides an in-depth technical exploration of pyrazole derivatives, focusing on rational Structure-Activity Relationship (SAR) design, regioselective synthetic methodologies, and self-validating biological screening protocols for kinase inhibition.

The Pyrazole Scaffold: Physicochemical and Pharmacological Rationale

The physicochemical properties of pyrazole make it an ideal pharmacophore. The presence of two adjacent nitrogen atoms—one pyrrole-like (hydrogen bond donor) and one pyridine-like (hydrogen bond acceptor)—allows pyrazole derivatives to engage in complex, multi-point hydrogen bonding networks within biological targets. This structural versatility is clinically validated by numerous FDA-approved drugs, including celecoxib (a COX-2 selective anti-inflammatory), apixaban (an anticoagulant), and sildenafil (a phosphodiesterase inhibitor).

In recent years, the focus has shifted toward utilizing the pyrazole core as an ATP-competitive inhibitor in oncology and inflammatory disease models, specifically targeting dysregulated kinases.

Rational Design & Structure-Activity Relationship (SAR)

In the context of kinase inhibition, the pyrazole core frequently docks into the highly conserved hinge region of the kinase domain. The nitrogen atoms form critical hydrogen bonds with the backbone amides of the hinge residues, while strategically placed substituents at the 1-, 3-, 4-, and 5-positions project into adjacent hydrophobic pockets and solvent-exposed regions to dictate target selectivity[1].

Quantitative SAR Data for Pyrazole-Based Kinase Inhibitors

The table below summarizes recent SAR optimizations of pyrazole derivatives against key oncogenic kinases, demonstrating how specific substitutions enhance potency compared to reference clinical drugs[1][2].

Compound ClassTarget KinaseKey Substituent / ModificationIC₅₀ (µM)Reference DrugRef IC₅₀ (µM)
Pyrazolo-pyrimidine (3) EGFR5-imino, 6-amino groups0.06Erlotinib0.13
Sulfonamide-pyrazole (9) EGFRp-methyl on terminal ring0.21Erlotinib0.13
Pyrazole derivative (11) EGFRFree carbonyl (H-bond donor)0.63Erlotinib0.13
Pyrazole derivative (6) Aurora ANitro group substitution0.16AT75180.41
Pyrazole derivative (2) Akt1Constrained flexible ring0.0013Afuresertib0.00008

To visualize the mechanistic role of these derivatives, the following diagram maps the competitive inhibition of the EGFR/VEGFR-2 signaling cascade.

G Ligand EGF / VEGF Ligands Receptor EGFR / VEGFR-2 Kinase Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation Inhibitor Pyrazole Derivative (ATP Competitor) Inhibitor->Receptor Blocks ATP Pocket Proliferation Tumor Proliferation PI3K->Proliferation Cell Survival

Pyrazole derivatives competitively block ATP binding in EGFR/VEGFR-2 signaling.

Advanced Synthetic Methodologies & Mechanistic Control

The synthesis of highly decorated pyrazoles requires absolute control over regioselectivity. The Knorr pyrazole synthesis—the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives—remains the gold standard[3]. However, when using unsymmetrical dicarbonyls, two regioisomers can form. Controlling this requires a deep understanding of the electronic and steric properties of the precursors.

Protocol 1: Regioselective Knorr Pyrazole Synthesis

Objective: Synthesize 1,3,5-trisubstituted pyrazoles with >95% regiocontrol.

Causality & Rationale: The addition of glacial acetic acid protonates the carbonyl oxygen, increasing its electrophilicity, which accelerates the initial nucleophilic attack by the hydrazine[3]. Conducting the initial addition at 0 °C minimizes thermodynamic scrambling, ensuring the kinetic product dictates regioselectivity based on steric accessibility before the irreversible cyclization occurs at reflux.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the unsymmetrical 1,3-dicarbonyl compound in anhydrous ethanol (0.5 M) under an inert nitrogen atmosphere to prevent oxidative degradation of the hydrazine.

  • Controlled Addition: Cool the solution to 0 °C. Add 1.1 equivalents of the substituted hydrazine dropwise over 15 minutes.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (0.1 equivalents).

  • Cyclization: Heat the reaction mixture to reflux (78 °C) for 4–6 hours. The thermal energy drives the intramolecular cyclization of the hydrazone intermediate and the subsequent dehydration step.

  • Quenching & Extraction: Cool to room temperature, concentrate under reduced pressure, and quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst. Extract with ethyl acetate (3x), wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validating Purification: Purify via flash column chromatography. Validation Step: Confirm the exact regiochemistry using 2D NMR (NOESY and HMBC). A NOESY cross-peak between the N-substituent protons and the C5-proton definitively proves the structural identity, preventing downstream biological testing of the wrong isomer.

Note on Green Chemistry: Recent advancements have successfully adapted this protocol to aqueous environments using biomass-derived catalysts (e.g., Water Extract of Rice Straw Ash - WERSA) or nanocatalysts, significantly improving the atom economy and eliminating the need for toxic organic solvents[4][5].

Workflow Design Rational SAR Design (In Silico Docking) Synthesis Knorr Cyclocondensation (Regioselective) Design->Synthesis Purification Purification & NMR (Regiochemistry Check) Synthesis->Purification Assay In Vitro Kinase Assay (Orthogonal Validation) Purification->Assay Hit Hit-to-Lead Optimization Assay->Hit Hit->Design SAR Feedback

Iterative workflow from in silico SAR design to synthesis and biological validation.

Biological Evaluation & Self-Validating Assay Systems

To ensure the trustworthiness of hit identification, biological evaluation must employ orthogonal assay systems that actively control for experimental artifacts.

Protocol 2: In Vitro Kinase Inhibition Assay (Self-Validating)

Objective: Determine the IC₅₀ of novel pyrazole derivatives against target kinases.

Causality & Rationale: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized because the time-delayed readout drastically reduces interference from compound autofluorescence—a common false-positive artifact when screening highly conjugated heterocyclic libraries. Furthermore, testing at the apparent


 for ATP ensures the assay maintains high sensitivity to competitive inhibitors; artificially high ATP concentrations would outcompete the pyrazole, yielding false negatives.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazole derivative in 100% DMSO. Transfer to a 384-well plate, ensuring final DMSO concentration is <1% to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation: Add the recombinant kinase and biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium in the ATP pocket.

  • Reaction Initiation: Add ATP at a concentration strictly equal to its apparent

    
     for the specific kinase.
    
  • Quenching & Detection: After 60 minutes, add the HTRF detection buffer containing EDTA (to chelate Mg²⁺ and halt the reaction) alongside Europium-labeled anti-phospho antibodies.

  • Self-Validation Controls:

    • Positive Control: Erlotinib or Staurosporine (validates assay sensitivity).

    • Negative Control: DMSO vehicle only (establishes 100% baseline enzyme activity).

    • Orthogonal Validation: Run top-performing hits through a secondary ADP-Glo assay (measuring ADP production via luminescence) to confirm that the IC₅₀ value is a true biological phenomenon and not an artifact of the HTRF detection technology.

Conclusion

The pyrazole scaffold remains an indispensable tool in the medicinal chemist's arsenal. By tightly coupling rational SAR design with regioselective synthetic execution (such as the controlled Knorr synthesis) and enforcing rigorous, self-validating biological screening protocols, researchers can efficiently navigate the hit-to-lead optimization process. This holistic, data-driven approach minimizes attrition rates and accelerates the discovery of highly selective, potent pyrazole-based therapeutics.

References

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review, Bentham Science. 6

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed, NIH.7

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, PMC (NIH). 8

  • Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles, Benchchem. 3

  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors, Frontiers. 1

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020), PMC (NIH). 2

  • A facile synthesis of pyrazole derivatives in neat WERSA, Indian Chemical Society. 4

  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods, Thieme Connect. 5

Sources

In Silico Prediction of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1383575-45-8) represents a high-value "dual-warhead" scaffold in medicinal chemistry.[1][2] Its utility lies in its orthogonal reactivity: a highly electrophilic alkyl bromide at the C3 position and a pseudo-aromatic bromide at the C4 position. This unique architecture allows for sequential functionalization—typically nucleophilic substitution (


) followed by palladium-catalyzed cross-coupling.[1]

This guide provides a comprehensive in silico profiling of this compound.[1] By synthesizing Density Functional Theory (DFT) calculations, ADMET prediction algorithms, and physicochemical descriptors, we establish a predictive baseline for its behavior in drug discovery pipelines. The protocols detailed herein are designed to be self-validating, ensuring reproducibility across computational platforms.

Molecular Definition & Representation

Accurate in silico prediction begins with precise molecular definition.[1] The following identifiers are verified for integration into modeling software (e.g., RDKit, Schrödinger, Gaussian).

IdentifierValue
IUPAC Name 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole
CAS Number 1383575-45-8
Molecular Formula

Molecular Weight 253.92 g/mol
SMILES CN1N=C(CBr)C(Br)=C1
InChI Key RKMQNLNNWJQCJF-UHFFFAOYSA-N

Physicochemical Profiling (The "Rule of 5" & Beyond)

Using the SwissADME algorithm and consensus physicochemical descriptors, we predict the compound's compliance with drug-likeness filters.[3] The presence of two bromine atoms significantly impacts lipophilicity and molar refractivity.

Predicted Parameters Table
PropertyPredicted ValueInterpretation
Consensus LogP (

)
1.85 – 2.10 Moderate lipophilicity; optimal for membrane permeability.[1]
TPSA (Topological Polar Surface Area) 17.82 Ų Low polar surface area suggests high blood-brain barrier (BBB) permeation potential.[1]
Water Solubility (Log S) -2.8 to -3.2 Moderately soluble; typical for halogenated heterocyclic fragments.[1]
Rotatable Bonds 1 Rigid core; minimizes entropic penalty during protein binding.[1]
H-Bond Acceptors 1 The N2 nitrogen is the sole acceptor.[1]
H-Bond Donors 0 Lack of donors increases lipophilicity.[1]

Expert Insight: The low TPSA and moderate LogP suggest this molecule is highly permeable.[1] However, its reactivity (alkylating agent) makes it a "PAINS" (Pan-Assay Interference Compounds) candidate in raw screening, necessitating its use primarily as an intermediate rather than a final drug candidate.

Quantum Mechanical Analysis (DFT Protocol)

To understand the reactivity differences between the two bromine sites, we employ Density Functional Theory (DFT).

Computational Methodology
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Hybrid functional for organic thermochemistry)

  • Basis Set: 6-311G(d,p) (Triple-zeta quality for accurate halogen modeling)

  • Solvation: CPCM (Water)[1]

Frontier Molecular Orbital (FMO) Analysis

The reactivity is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Location: Localized primarily on the pyrazole ring

    
    -system and the lone pair of N2.[1]
    
  • LUMO Location: Heavily concentrated on the C3-Bromomethyl group (

    
     orbital of C-Br).[1]
    
  • Global Hardness (

    
    ):  High.[1] The aromatic ring stabilizes the system, but the exocyclic C-Br bond introduces a specific "soft" electrophilic site.
    
Molecular Electrostatic Potential (MEP)

The MEP map reveals the electrostatic landscape:

  • Negative Potential (Red): Concentrated at the N2 nitrogen , indicating the site for protonation or metal coordination.

  • Positive Potential (Blue): Strongest at the methylene carbon (

    
    )  attached to the bromine. This confirms the C3-bromomethyl group is the primary site for nucleophilic attack (
    
    
    
    ).[1]

Reactivity Logic & Synthetic Accessibility[1]

The core value of this scaffold is its differential reactivity.[1] The diagram below illustrates the logical flow of synthesis and reactivity, distinguishing between the alkyl bromide (fast,


) and the aryl bromide (slow, Cross-Coupling).

ReactivityLogic Compound 4-Bromo-3-(bromomethyl)- 1-methyl-1H-pyrazole Site_C3 Site A: C3-CH2-Br (Alkyl Halide) Compound->Site_C3 Primary Reactive Site Site_C4 Site B: C4-Br (Heteroaryl Halide) Compound->Site_C4 Secondary Reactive Site Reactivity_A High Electrophilicity (LUMO localized) Site_C3->Reactivity_A Reactivity_B Low Electrophilicity (Requires Pd Catalyst) Site_C4->Reactivity_B Product_A Nucleophilic Substitution (Amines, Thiols, Alkoxides) Reactivity_A->Product_A SN2 Mechanism Product_B Suzuki/Buchwald Coupling (Biaryl/Aryl-Amine formation) Reactivity_B->Product_B Pd(0)/Pd(II) Cycle Product_A->Product_B Sequential Functionalization

Figure 1: Differential reactivity profile. The C3-bromomethyl group (Red) reacts under mild basic conditions, while the C4-bromo group (Yellow) remains intact until activated by transition metal catalysis.

ADMET & Toxicity Prediction[1][4][5][6][7][8]

Using ProTox-II and SwissADME models, we assess the safety profile. Note that as an alkylating agent, this compound carries inherent toxicity risks.

Toxicity Endpoints (In Silico Consensus)
EndpointPredictionProbabilityMechanism
Acute Oral Toxicity Class 4 (

mg/kg)
HighHarmful if swallowed.[1]
Hepatotoxicity Active ModerateAlkylation of hepatic proteins (glutathione depletion).[1]
Carcinogenicity Active ModeratePotential DNA alkylation due to reactive

.[1]
Skin Sensitization Active HighFormation of haptens via protein binding (H314/H317).[1]
CYP Inhibition CYP1A2 Inhibitor LowPlanar aromatic structure may interact with CYP1A2.[1]

Safety Protocol: Due to the predicted skin sensitization and mutagenicity, handling requires a fume hood, double-gloving (nitrile), and immediate quenching of waste streams with aqueous ammonia or thiosulfate to neutralize the alkyl bromide.

Experimental Protocols (Self-Validating)

To replicate these predictions or validate them experimentally, follow these standardized workflows.

Protocol A: DFT Optimization (Gaussian/ORCA)
  • Input Generation: Convert SMILES CN1N=C(CBr)C(Br)=C1 to 3D coordinates using Avogadro or RDKit (AllChem.EmbedMolecule).[1]

  • Pre-Optimization: Run a semi-empirical (PM6) optimization to relax the geometry.

  • DFT Setup:

    • Route Section: #P B3LYP/6-311G(d,p) Opt Freq SCRF=(Solvent=Water)

    • Check: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

  • Analysis: Extract Dipole Moment (Debye) and HOMO/LUMO energies (Hartrees -> eV).[1]

Protocol B: ADMET Profiling (SwissADME)[4]
  • Access: Navigate to the SwissADME web server.[1][3]

  • Input: Paste the SMILES string.[1]

  • Validation: Check the "BOILED-Egg" diagram.

    • Success Criteria: If the point lies in the "Yolk" (Yellow), high BBB permeation is predicted. If in the "White", high GI absorption is predicted.

  • Output: Export the CSV for LogP and Solubility class.

Protocol C: Reactivity Simulation (Workflow)

SimulationWorkflow cluster_Analysis Property Calculation Start Start: SMILES Input ConfGen 3D Conformer Generation (RDKit / ETKDGv3) Start->ConfGen QM_Opt Geometry Optimization (DFT B3LYP/6-311G**) ConfGen->QM_Opt Desc Descriptors (LogP, TPSA, MW) QM_Opt->Desc FMO FMO Analysis (HOMO-LUMO Gap) QM_Opt->FMO MEP MEP Mapping (Electrophilicity) QM_Opt->MEP Tox Toxicity Prediction (ProTox-II / QSAR) Desc->Tox FMO->Tox Report Final Profile Generation Tox->Report

Figure 2: The computational workflow for generating the in silico profile. This pipeline ensures that geometric stability (QM) precedes property prediction.

References

  • Compound Data: National Center for Biotechnology Information.[1] (2023).[1][4][5][6][7] PubChem Compound Summary for CID 71313627, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole. Retrieved from [Link][1]

  • ADMET Methodology: Daina, A., Michielin, O., & Zoete, V. (2017).[8][9] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][8][9] Scientific Reports, 7, 42717.[8][9] Retrieved from [Link][1]

  • Toxicity Prediction: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[8][9] ProTox-II: a webserver for the prediction of toxicity of chemicals.[1] Nucleic Acids Research, 46(W1), W257–W263.[8][9] Retrieved from [Link][1]

  • DFT Functional: Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Retrieved from [Link][1]

  • Reactivity Context: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Pyrazole reactivity patterns).

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Dibrominated Pyrazole Intermediate

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates two distinct bromine atoms, each offering a unique reactive handle for subsequent chemical modifications. The bromine atom at the C4 position of the pyrazole ring is amenable to various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents.[1] Concurrently, the bromomethyl group at the C3 position serves as a potent electrophile, ideal for nucleophilic substitution reactions to introduce a wide array of functional groups.

This dual reactivity makes 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole a valuable building block for constructing complex molecular architectures and generating libraries of compounds for drug discovery and other applications. This guide provides a comprehensive overview of a reliable synthetic protocol, the underlying chemical principles, and practical insights for its successful preparation and handling.

Synthetic Strategy: Selective Radical Bromination

The most direct and efficient strategy for the synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole involves the selective bromination of the 3-methyl group of a readily available precursor, 4-Bromo-1,3-dimethyl-1H-pyrazole.[2][3][4] This transformation is best accomplished via a free-radical chain reaction known as the Wohl-Ziegler reaction.[5]

The reagent of choice for this allylic/benzylic-type bromination is N-Bromosuccinimide (NBS).[5][6][7] NBS serves as a source of a low, steady concentration of molecular bromine (Br₂) and bromine radicals (Br•), which selectively attack the methyl group adjacent to the pyrazole ring, leaving the C4-bromo substituent untouched. The reaction requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and is typically performed in a non-polar, anhydrous solvent to facilitate the radical mechanism.

The overall synthetic workflow is depicted below.

G cluster_0 Synthetic Workflow start Starting Material: 4-Bromo-1,3-dimethyl-1H-pyrazole reagents Reagents & Conditions start->reagents Wohl-Ziegler Bromination product Final Product: 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole reagents->product

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol

This protocol describes the free-radical bromination of 4-Bromo-1,3-dimethyl-1H-pyrazole.

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (Example Scale)Moles (mmol)Stoichiometry
4-Bromo-1,3-dimethyl-1H-pyrazole5775-82-6175.035.00 g (3.36 mL)28.561.0 eq
N-Bromosuccinimide (NBS)128-08-5177.985.33 g29.991.05 eq
Azobisisobutyronitrile (AIBN)78-67-1164.210.235 g1.430.05 eq
Carbon Tetrachloride (CCl₄), anhydrous56-23-5153.82100 mL--
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01As needed--
Saturated Sodium Thiosulfate (Na₂S₂O₃)7772-98-7158.11As needed--
Brine (Saturated NaCl solution)7647-14-558.44As needed--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As needed--

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-1,3-dimethyl-1H-pyrazole (5.00 g, 28.56 mmol).

  • Addition of Reagents: Add anhydrous carbon tetrachloride (100 mL), followed by N-Bromosuccinimide (5.33 g, 29.99 mmol) and AIBN (0.235 g, 1.43 mmol).

    • Scientist's Note: It is crucial to use anhydrous solvent as water can hydrolyze NBS and interfere with the radical chain reaction. NBS should be recrystallized if it appears yellow or has been stored for a long time to ensure purity and reactivity.[5]

  • Reaction Execution: Place the flask in a pre-heated oil bath and heat the mixture to reflux (approx. 77 °C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide byproduct, which floats. The reaction is typically complete within 2-4 hours.

  • Work-up - Quenching and Extraction:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of fresh CCl₄.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and finally with brine.

    • Scientist's Note: The thiosulfate wash is important for safety and purity, as it removes residual bromine, which is corrosive and can complicate purification.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is typically purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final product, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, as a liquid.[8]

Reaction Mechanism: The Wohl-Ziegler Bromination

The reaction proceeds via a classic free-radical chain mechanism consisting of three stages: initiation, propagation, and termination.

G cluster_1 Initiation cluster_2 Propagation cluster_3 Termination AIBN AIBN Radical 2 R• + N₂ AIBN->Radical Δ (Heat) R_dot R• NBS NBS Br_dot Br• NBS->Br_dot Forms Br• Product Product (Py-CH₂Br) Substrate Substrate (Py-CH₃) Br_dot->Substrate H abstraction Substrate_Radical Substrate Radical (Py-CH₂•) Substrate->Substrate_Radical Substrate_Radical->NBS Br abstraction Br2 Br₂ Substrate_Radical->Br2 Alternative Br abstraction Br_dot_term Br• Br_dot_term2 Br• Br_dot_term->Br_dot_term2 Radical Combination Br2_term Br₂

Sources

Application Notes and Protocols: Functionalization of the Pyrazole Ring via C-H Activation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, featuring prominently in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1] The ability to precisely modify the pyrazole scaffold is therefore of paramount importance for the development of new chemical entities with tailored properties. Traditional synthetic routes often rely on the use of pre-functionalized starting materials, a process that can be lengthy and inefficient.[2][3][4][5] In contrast, the direct functionalization of carbon-hydrogen (C-H) bonds offers a more atom-economical and streamlined approach to molecular synthesis.[2][3][4][5] This guide provides an in-depth exploration of the strategies and protocols for the C-H functionalization of the pyrazole ring, with a focus on transition-metal-catalyzed and metal-free methodologies.

Understanding the Reactivity of the Pyrazole Ring

The pyrazole ring possesses distinct electronic properties that govern its reactivity in C-H functionalization reactions. The C-5 position is the most electrophilic due to its proximity to the sp3-hybridized nitrogen atom, making its corresponding proton the most acidic and thus more susceptible to deprotonation.[2] Conversely, the C-4 position is the most nucleophilic center, rendering it amenable to electrophilic aromatic substitution-type reactions.[2] The C-3 position is generally the least reactive towards C-H activation.[6][7] These inherent electronic biases can be either exploited or overcome through strategic catalyst and directing group selection to achieve the desired regioselectivity.

Core Strategies for Pyrazole C-H Functionalization

The functionalization of the pyrazole ring via C-H activation can be broadly categorized into two main approaches: transition-metal-catalyzed reactions and metal-free reactions.

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal catalysis, particularly with palladium (Pd), has emerged as a powerful tool for the regioselective functionalization of pyrazoles.[4][8] These methods often employ a directing group (DG) to guide the metal catalyst to a specific C-H bond, leading to high levels of regiocontrol.[9][10][11][12]

Mechanism of Directed C-H Activation:

The generally accepted mechanism for palladium-catalyzed C-H activation involves a series of steps, often initiated by the coordination of a directing group on the substrate to the metal center. This is typically followed by a concerted metalation-deprotonation (CMD) step, which is often rate-determining and selectivity-determining.[13][14] Subsequent steps involve reaction with a coupling partner (e.g., an aryl halide), and catalyst regeneration.

G cluster_0 Catalytic Cycle Catalyst_Precursor Pd(II) Precursor Active_Catalyst Active Pd(II) Catalyst Catalyst_Precursor->Active_Catalyst Activation Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination Coordination with Pyrazole Substrate CH_Activation C-H Activation (CMD) Substrate_Coordination->CH_Activation Concerted Metalation- Deprotonation (CMD) Palladacycle Palladacycle Intermediate CH_Activation->Palladacycle Oxidative_Addition Oxidative Addition (e.g., with Ar-X) Palladacycle->Oxidative_Addition Pd_IV_Intermediate Pd(IV) Intermediate Oxidative_Addition->Pd_IV_Intermediate Reductive_Elimination Reductive Elimination Pd_IV_Intermediate->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product_Release->Active_Catalyst Catalyst Regeneration

Caption: Generalized catalytic cycle for palladium-catalyzed C-H activation.

Directing Groups: The Key to Regiocontrol

The choice of directing group is crucial for achieving high regioselectivity in pyrazole C-H functionalization. The pyrazole ring itself, specifically the N2 nitrogen, can act as a directing group.[2] Additionally, substituents on the pyrazole ring or on the N-aryl group can be designed to direct the catalyst to a specific C-H bond. Removable or modifiable directing groups, such as the nitro group, offer the advantage of being easily cleaved or converted into other functional groups after the C-H activation step.[15]

Metal-Free C-H Functionalization

While transition-metal catalysis is a dominant strategy, metal-free approaches for pyrazole C-H functionalization are gaining traction as they offer advantages in terms of cost and sustainability.[16][17] These methods often proceed through radical or electrophilic pathways.

Example: Oxidative Thio- and Selenocyanation

A metal-free approach for the C4-functionalization of pyrazoles involves the use of a hypervalent iodine oxidant, such as PhICl2, to generate a reactive electrophilic species from NH4SCN or KSeCN.[16][17] This electrophile then attacks the electron-rich C4-position of the pyrazole ring.

Application Protocols

Protocol 1: Palladium-Catalyzed C-5 Arylation of N-Arylpyrazoles

This protocol is adapted from methodologies that leverage the inherent acidity of the C-5 proton.

Experimental Workflow:

G Start Start Step1 Combine N-Arylpyrazole, Aryl Halide, Pd Catalyst, Ligand, and Base in a reaction vessel. Start->Step1 Step2 Add Solvent and degas the mixture. Step1->Step2 Step3 Heat the reaction mixture under inert atmosphere. Step2->Step3 Step4 Monitor reaction progress by TLC or GC-MS. Step3->Step4 Step5 Cool the reaction to room temperature. Step4->Step5 Step6 Perform aqueous workup and extraction. Step5->Step6 Step7 Purify the product by column chromatography. Step6->Step7 End Obtain C-5 Arylated Pyrazole Step7->End

Caption: Workflow for Palladium-Catalyzed C-5 Arylation of N-Arylpyrazoles.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried reaction tube, add the N-arylpyrazole (1.0 equiv), aryl iodide (1.2 equiv), Pd(OAc)2 (5-10 mol%), a suitable ligand (e.g., a phenanthroline derivative, 10-30 mol%), and a base such as Cs2CO3 (2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add a high-boiling point solvent like DMF or toluene. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reaction: The reaction tube is sealed and heated to 120-140 °C for 12-48 hours. The progress of the reaction should be monitored by TLC or GC-MS.

  • Workup: After completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired C-5 arylated pyrazole.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Pd(OAc)2 is a common and effective palladium(II) precursor.

  • Ligand: The choice of ligand is critical for catalyst stability and reactivity. Phenanthroline-type ligands have been shown to be effective in promoting the C-3 arylation of pyrazoles.[6][18]

  • Base: A carbonate base like Cs2CO3 is often used to facilitate the deprotonation step in the C-H activation process.

  • High Temperature: C-H activation typically requires elevated temperatures to overcome the high activation energy of breaking a C-H bond.

Protocol 2: Ligand-Controlled Regiodivergent C-H Alkenylation of Pyrazoles

This protocol demonstrates how ligand choice can direct the functionalization to either the C-4 or C-5 position.[19]

C-4 Alkenylation:

  • Catalyst System: An electrophilic Pd catalyst generated from Pd(OAc)2 with trifluoroacetic acid (TFA) and 4,5-diazafluoren-9-one (DAF) as the ligand favors the nucleophilic C-4 position.[19]

C-5 Alkenylation:

  • Catalyst System: A system composed of Pd(OAc)2 with KOAc as the base and a mono-protected amino acid (MPAA) ligand such as Ac-Val-OH directs the alkenylation to the C-5 position.[19]

Comparative Data for Alkenylation Methods:

PositionCatalyst SystemLigandAdditive/BaseTypical YieldsReference
C-4 Pd(OAc)24,5-diazafluoren-9-one (DAF)Trifluoroacetic acid (TFA)Moderate to Good[19]
C-5 Pd(OAc)2Ac-Val-OH (MPAA)KOAcGood to Excellent[19]
Protocol 3: Metal-Free C-4 Thiocyanation of Pyrazoles

This protocol provides a sustainable alternative for the functionalization of the C-4 position.[16][17]

Experimental Workflow:

G Start Start Step1 Prepare a solution of PhICl2 and NH4SCN in toluene at 0 °C. Start->Step1 Step2 Add the pyrazole substrate to the reaction mixture. Step1->Step2 Step3 Stir the reaction at 0 °C under a nitrogen atmosphere. Step2->Step3 Step4 Monitor the reaction by TLC. Step3->Step4 Step5 Quench the reaction with aqueous Na2S2O3. Step4->Step5 Step6 Extract the product with an organic solvent. Step5->Step6 Step7 Purify by column chromatography. Step6->Step7 End Obtain C-4 Thiocyanated Pyrazole Step7->End

Caption: Workflow for Metal-Free C-4 Thiocyanation of Pyrazoles.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a round-bottom flask under a nitrogen atmosphere, a mixture of PhICl2 (2.0 equiv) and NH4SCN (2.0 equiv) in toluene is stirred at 0 °C for 30 minutes.

  • Substrate Addition: The pyrazole substrate (1.0 equiv) is added to the reaction mixture.

  • Reaction: The reaction is stirred at 0 °C for a specified time (typically several hours), with progress monitored by TLC.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3. The mixture is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine and dried over anhydrous Na2SO4.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography to yield the 4-thiocyanated pyrazole.[17]

Troubleshooting and Considerations

  • Regioselectivity: In cases of poor regioselectivity, careful optimization of the ligand, base, and solvent is crucial. The electronic nature of the substituents on the pyrazole ring can also significantly influence the outcome.

  • Catalyst Deactivation: The Lewis basicity of pyrazoles can sometimes lead to catalyst deactivation.[7] The use of appropriate ligands or additives can mitigate this issue.

  • Substrate Scope: The applicability of a particular protocol to a wide range of substrates should be evaluated. Steric hindrance and the presence of coordinating functional groups can affect the reaction efficiency.

Conclusion

The C-H functionalization of pyrazoles has evolved into a highly versatile and efficient strategy for the synthesis of complex and medicinally relevant molecules. By understanding the inherent reactivity of the pyrazole ring and leveraging the power of transition-metal catalysis and directing group strategies, researchers can now access a diverse array of functionalized pyrazoles with high levels of regiocontrol. The continued development of novel catalytic systems, including metal-free alternatives, promises to further expand the synthetic utility of this powerful approach.

References

  • Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(8), 2501-2504. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2013). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]

  • Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple C-H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie (International Ed. in English), 54(8), 2501-4. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated triple C-H activation reactions using two directing groups: rapid assembly of complex pyrazoles. Angewandte Chemie (International ed. in English), 54(8), 2501-4. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & biomolecular chemistry, 18(32), 6192-6210. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic and Biomolecular Chemistry, 18(32), 6192-6210. [Link]

  • Srogl, J., & Allred, T. K. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. *Chemistry – A European Journal, e202500024. [Link]

  • Gevorgyan, V., & Srogl, J. (2012). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 134(34), 14099-14102. [Link]

  • Yang, W., Ye, S., Fanning, D., Coon, T., Schmidt, Y., Krenitsky, P., Stamos, D., & Yu, J.-Q. (2015). Orchestrated Triple CH Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 54(8), 2501-2504. [Link]

  • Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2013). A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide. Chemical Science, 4(6), 2374-2379. [Link]

  • Kim, J., Lee, S., & Chang, S. (2017). Ligand-controlled Regiodivergent C-H Alkenylation of Pyrazoles and Its Application to the Synthesis of Indazoles. Angewandte Chemie (International ed. in English), 56(52), 16632-16636. [Link]

  • Anonymous. (n.d.). Metal-free regioselective C-H amination for the synthesis of pyrazole-containing 2H-Indazoles. ResearchGate. [Link]

  • OpenChemHub. (2024, January 19). Removable and modifiable directing groups in C-H activation [Video]. YouTube. [Link]

  • Anonymous. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. National Center for Biotechnology Information. [Link]

  • Anonymous. (n.d.). Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group. ResearchGate. [Link]

  • Anonymous. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]

  • Anonymous. (n.d.). Catalytic C-H allylation and benzylation of pyrazoles. Semantic Scholar. [Link]

  • Gevorgyan, V., & Srogl, J. (2012). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. European Journal of Organic Chemistry, 2012(12), 2249-2251. [Link]

  • Anonymous. (2021). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions. The Journal of Organic Chemistry, 86(22), 16094-16104. [Link]

  • Buchwald, S. L., & Antilla, J. C. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(16), 5575-5586. [Link]

  • Anonymous. (2022). Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. MDPI. [Link]

  • Anonymous. (n.d.). Palladium-Catalyzed Meta-Selective C−H Bond Activation with a Nitrile-Containing Template: Computational Study. ACS Publications. [Link]

  • Han, S., Kim, H. T., & Joo, J. M. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(2), 749-757. [Link]

  • Anonymous. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Beilstein Journal of Organic Chemistry, 12, 986-1014. [Link]

  • Anonymous. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128. [Link]

  • Anonymous. (2011). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

Sources

Cross-coupling reactions involving 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Functionalization of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole via Palladium-Catalyzed Cross-Coupling Reactions

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized for its prevalence in a wide array of therapeutic agents and its versatile pharmacophoric nature.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The ability to precisely functionalize the pyrazole core is therefore of paramount importance in drug discovery and development.

This application guide focuses on 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS 1383575-45-8), a highly versatile and di-functionalized synthetic building block. Its structure presents two distinct reactive handles: a heteroaryl bromide at the C4-position and an alkyl bromide on the C3-methyl substituent. This differential reactivity allows for selective, stepwise functionalization, making it an ideal substrate for creating diverse molecular libraries. This guide provides detailed protocols and expert insights into the application of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—at the C4-position, unlocking the synthetic potential of this valuable intermediate.

Core Concepts: Understanding Reactivity and Catalysis

The successful application of cross-coupling reactions hinges on understanding the substrate's reactivity and the fundamental principles of the catalytic cycle. The C4-bromo group on the pyrazole ring is an sp²-hybridized carbon-halogen bond, making it an excellent substrate for oxidative addition to a Palladium(0) center, the crucial first step in most cross-coupling reactions.[5][6] In contrast, the bromomethyl group features an sp³-hybridized C-Br bond, which is less reactive under these specific catalytic conditions but highly susceptible to nucleophilic substitution. This inherent difference is the key to achieving regioselective functionalization.

All palladium-catalyzed cross-coupling reactions discussed herein share a common mechanistic framework, as illustrated below.

General_Pd_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation (M-R²) RedElim Coupled Product R¹-R² Transmetal->RedElim Reductive Elimination center->Pd0 Catalyst Regeneration

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds between sp² centers.[7][8] It offers excellent functional group tolerance and utilizes stable, readily available boronic acids or esters.

Causality and Mechanistic Insight

The reaction is initiated by the oxidative addition of the C4-Br bond to the Pd(0) catalyst. A crucial subsequent step is transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step requires the activation of the boronic acid with a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic "ate" complex, which facilitates the transfer.[8] The cycle concludes with reductive elimination to yield the 4-aryl-pyrazole product and regenerate the Pd(0) catalyst. The choice of a modern, bulky, electron-rich phosphine ligand, such as in RuPhos-Pd catalysts, can significantly accelerate the reaction and improve yields, especially with challenging substrates.

Suzuki_Miyaura_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdBr Ar(pz)-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar(pz)-Br) ArPdAr Ar(pz)-Pd(II)-Ar'L₂ ArPdBr->ArPdAr Transmetalation Product Ar(pz)-Ar' ArPdAr->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Boronic Ar'B(OH)₂ AteComplex [Ar'B(OH)₃]⁻ Boronic->AteComplex Base Base (e.g., K₂CO₃) Base->AteComplex

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

Materials:

  • 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or RuPhos Pd G3 (2 mol%))

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq.)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O (4:1) or DME/H₂O (10:1))[3]

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-(bromomethyl)-1-methyl-1H-pyrazole.

Data Summary: Representative Suzuki Couplings
Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O905-12 (MW)85-95[3]
4-Methoxyphenylboronic acidRuPhos-PdK₃PO₄Toluene1003 min>90
3-Thienylboronic acidXPhos Pd G2K₃PO₄Dioxane/H₂O801280-90[9]
Naphthylboronic acidPd(PPh₃)₄Cs₂CO₃DME/H₂O905-12 (MW)~88[3]

Note: Yields are based on similar 4-halopyrazole substrates and may require optimization for the specific title compound.

Application Protocol 2: Sonogashira Coupling for C-C Alkyne Synthesis

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating valuable arylalkyne and enyne structures.[10][11] The reaction is renowned for its mild conditions and reliability.

Causality and Mechanistic Insight

The Sonogashira coupling uniquely employs a dual catalytic system.[10] The palladium catalyst undergoes the primary cycle of oxidative addition and reductive elimination. Concurrently, a copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., Et₃N) to form a copper acetylide intermediate. This copper acetylide is highly reactive and efficiently transmetalates with the arylpalladium(II) complex, which is the rate-determining step.[12] The amine base is critical as it deprotonates the alkyne and neutralizes the HBr byproduct generated during the cycle. Modern protocols sometimes use bulky phosphine ligands like XPhos that enable copper-free conditions, mitigating issues with copper-induced homocoupling of the alkyne.[13]

Sonogashira_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar(pz)-Pd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition ArPdAlkyne Ar(pz)-Pd(II)(C≡CR)L₂ ArPdBr->ArPdAlkyne Transmetalation Product Ar(pz)-C≡CR ArPdAlkyne->Product Reductive Elimination Product->Pd0 Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Deprotonation CuBr Cu(I)Br CuBr->CuAcetylide CuAcetylide->ArPdBr To Pd Cycle Base Base (Et₃N) Base->Alkyne

Figure 3: Dual catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Experimental Protocol

Materials:

  • 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq.)

  • Terminal alkyne (1.2 - 1.5 eq.)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2-5 mol%))

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA), 2.0-3.0 eq.)

  • Anhydrous solvent (e.g., Toluene, THF, or DMF)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a flame-dried Schlenk flask, add 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS. Typical reaction times are 2-20 hours.

  • Upon completion, dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water or a dilute aqueous solution of NH₄Cl to remove amine salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Sonogashira Couplings
Alkyne Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Conversion/Yield (%)Reference
TrimethylsilylacetylenePd(OAc)₂ / XPhosCs₂CO₃DMF10098 (Conversion)[13][14]
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT>90[15]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTolueneRT~85[15]
1-HexynePd(OAc)₂ / PPh₃ / CuINHiPr₂DMF80~70-80[15]

Note: Yields are based on similar bromo-heterocycle substrates. The Pd/XPhos system represents a modern, copper-free alternative.[13]

Application Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is arguably the most powerful method for forming C(sp²)-N bonds, a transformation of immense importance in pharmaceuticals.[16][17] It allows for the coupling of aryl halides with a vast range of primary and secondary amines.

Causality and Mechanistic Insight

This reaction is highly dependent on the choice of ligand. The reductive elimination step to form the C-N bond from the arylpalladium(II) amido complex is often challenging. Bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, BrettPhos) are essential as they promote this final step, preventing side reactions like β-hydride elimination and leading to higher yields.[16][18] The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS), to deprotonate the amine and form the active amido species for the catalytic cycle.[19]

Buchwald_Hartwig_Cycle cluster_buchwald Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L (L = Bulky Ligand) ArPdBr Ar(pz)-Pd(II)(Br)L Pd0->ArPdBr Oxidative Addition AmidoComplex Ar(pz)-Pd(II)(NR¹R²)L ArPdBr->AmidoComplex Amine Coordination & Deprotonation Product Ar(pz)-NR¹R² AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Amine HNR¹R² Amine->ArPdBr Base Base (NaOtBu) Base->ArPdBr

Figure 4: Catalytic cycle of the Buchwald-Hartwig C-N amination.
Detailed Experimental Protocol

Materials:

  • 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq.)

  • Amine (primary or secondary, 1.2 - 1.4 eq.)

  • Palladium precatalyst/ligand system (e.g., Pd₂(dba)₃ with tBuDavePhos, or a tBuBrettPhos-based precatalyst (2-4 mol%))

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 2.2 eq.)[19]

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or THF)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the base to a flame-dried Schlenk flask.

  • Add the palladium precatalyst and ligand (if not using a pre-formed complex).

  • Add 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole and a stir bar.

  • Seal the flask, remove from the glovebox, and add the degassed solvent and the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS. Reactions typically run for 12-24 hours.

  • Cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Representative Buchwald-Hartwig Aminations
Amine Coupling PartnerCatalyst/Ligand SystemBaseSolventTemp (°C)Yield (%)Reference
MorpholinePd₂(dba)₃ / tBuDavePhosNaOt-BuToluene10060-70[18]
AnilinetBuBrettPhos PrecatalystLHMDSTHF8080-90[19]
BenzylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene110~75[20]
3-AminopyridinetBuBrettPhos PrecatalystLHMDSTHF80~80[19]

Note: Yields are based on similar 4-bromopyrazole substrates. The choice of ligand and base is critical and highly dependent on the specific amine used.[18][19]

Sequential Functionalization: A Two-Step, One-Pot Strategy

The presence of the bromomethyl group offers an excellent opportunity for further diversification. After performing a cross-coupling reaction at the C4-position, the product can be directly subjected to nucleophilic substitution at the -CH₂Br site, often in the same reaction vessel.

Sequential_Functionalization Start 4-Bromo-3-(bromomethyl) -1-methyl-1H-pyrazole Step1 Step 1: Pd-Catalyzed Cross-Coupling at C4 Start->Step1 Intermediate 4-Substituted-3-(bromomethyl) -1-methyl-1H-pyrazole Step1->Intermediate Step2 Step 2: Add Nucleophile (Nu⁻) & Base (e.g., K₂CO₃) Intermediate->Step2 Final 4-Substituted-3-(nucleomethyl) -1-methyl-1H-pyrazole Step2->Final

Figure 5: Workflow for sequential C4 and C3'-functionalization.

This strategy involves:

  • Performing the desired palladium-catalyzed cross-coupling (e.g., Suzuki) as described above.

  • After confirming the completion of the first step via LC-MS, cooling the reaction mixture.

  • Adding a nucleophile (e.g., piperidine, sodium thiophenoxide, sodium methoxide) and a suitable base (e.g., K₂CO₃) directly to the reaction mixture.

  • Reheating or stirring at room temperature to effect the Sₙ2 displacement of the bromide.

This approach significantly improves synthetic efficiency by reducing the number of workup and purification steps, providing rapid access to highly complex and diverse pyrazole derivatives.

References

  • ResearchGate. Optimization of the Sonogashira coupling of 4-bromo-3-... Available from: [Link]

  • Sames, D., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. Molecules.
  • Der Pharma Chemica. Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Available from: [Link]

  • ResearchGate. Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available from: [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules. Available from: [Link]

  • DSpace@MIT. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chinese Chemical Letters. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Available from: [Link]

  • Scilit. 4-Bromo-3-methyl-1-phenylpyrazole in Heterocyclic Synthesis: Unexpected Polysubstituted Pyrazole Derivatives. Available from: [Link]

  • BIONATURA. Pyrazoline as a medicinal scaffold. Available from: [Link]

  • Royal Society of Chemistry. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • Zeitschrift für Naturforschung. Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Available from: [Link]

  • Royal Society of Chemistry. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki– Miyaura cross-coupling reaction. RSC Advances. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ScienceDirect. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • International Journal of Pharmaceutical Sciences. (2026). Pyrazole substituted with nitro and bromo groups inhibited pain response. Available from: [Link]

  • MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Available from: [Link]

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination. Available from: [Link]

  • ResearchGate. Bromination of pyrazole derivatives. Available from: [Link]

  • Royal Society of Chemistry. Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. Available from: [Link]

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Available from: [Link]

  • ACS Publications. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • MDPI. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Available from: [Link]

  • Moshang Chemical. 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole | 1383575-45-8. Available from: [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole and Subsequent Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have led to its incorporation into a multitude of clinically approved drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[1][2] The metabolic stability and synthetic tractability of the pyrazole ring make it an attractive starting point for the development of novel therapeutic candidates.[1]

This application note provides a comprehensive guide to the derivatization of a versatile, yet underexplored, building block: 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole . The presence of two distinct reactive sites—a benzylic-like bromomethyl group highly susceptible to nucleophilic substitution and a less reactive aryl bromide amenable to cross-coupling reactions—offers a unique opportunity for the creation of diverse chemical libraries for biological screening. We will present detailed protocols for the derivatization of the bromomethyl group with various nucleophiles and outline robust methodologies for screening the resulting compounds for anticancer, antimicrobial, and kinase inhibitory activities.

The Strategic Advantage of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole in Library Synthesis

The core structure of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole presents a strategic advantage for combinatorial chemistry and drug discovery. The bromomethyl group at the 3-position is expected to readily undergo SN2 reactions with a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This reactivity is analogous to that of benzylic halides, which are known to be excellent substrates for nucleophilic substitution.[3][4] The C4-bromo substituent, on the other hand, provides a handle for further diversification through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties.[5] This sequential or orthogonal derivatization potential allows for the systematic exploration of chemical space around the pyrazole core to establish structure-activity relationships (SAR).[1][6][7]

PART 1: Derivatization Protocols for 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

The following protocols are generalized methods for the derivatization of the bromomethyl group via nucleophilic substitution. The reaction conditions provided are starting points and may require optimization for specific nucleophiles.

Core Principle: The SN2 Reaction at the Bromomethyl Position

The primary mode of derivatization for the bromomethyl group is the SN2 (bimolecular nucleophilic substitution) reaction. In this one-step process, a nucleophile attacks the electrophilic carbon of the bromomethyl group, leading to the displacement of the bromide leaving group. The rate of this reaction is influenced by the strength of the nucleophile, the solvent, and the reaction temperature.

SN2_Mechanism reagents Nu:⁻ + H₃C-Br-Pyrazole transition_state [Nu---CH₂(Br)---Pyrazole]⁻ reagents->transition_state Attack products Nu-CH₂-Pyrazole + Br⁻ transition_state->products Displacement

Caption: Generalized SN2 mechanism at the bromomethyl-pyrazole.

Protocol 1.1: Derivatization with Oxygen Nucleophiles (Phenols and Alcohols)

This protocol describes the formation of ether linkages by reacting 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole with phenolic or alcoholic nucleophiles.

Step-by-Step Methodology:

  • Preparation: To a solution of the desired phenol or alcohol (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base (e.g., potassium carbonate, 1.5 eq., or sodium hydride, 1.2 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the corresponding alkoxide or phenoxide.

  • Reaction: Add a solution of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (1.1 eq.) in the same solvent dropwise to the reaction mixture.

  • Incubation: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 1.2: Derivatization with Nitrogen Nucleophiles (Amines and Azoles)

This protocol outlines the synthesis of aminomethyl-pyrazole derivatives through reaction with primary or secondary amines, as well as N-heterocycles like pyrazole or imidazole.

Step-by-Step Methodology:

  • Preparation: Dissolve the amine or azole nucleophile (1.0 eq.) in a suitable solvent such as DMF, acetonitrile, or tetrahydrofuran (THF).

  • Base Addition: For less nucleophilic amines or azoles, add a non-nucleophilic base like triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA, 1.2 eq.). For highly nucleophilic amines, a base may not be necessary.

  • Reaction: Add 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (1.1 eq.) to the solution.

  • Incubation: Stir the reaction mixture at room temperature for 2-8 hours. The reaction progress should be monitored by TLC.

  • Work-up: After the reaction is complete, dilute with water and extract the product with a suitable organic solvent.

  • Purification: Wash the organic phase with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

Protocol 1.3: Derivatization with Sulfur Nucleophiles (Thiols)

This protocol details the formation of thioether derivatives by reacting the starting material with thiol-containing compounds.

Step-by-Step Methodology:

  • Preparation: Dissolve the thiol (1.0 eq.) in a solvent such as ethanol or DMF.

  • Thiolate Formation: Add a base (e.g., potassium carbonate, 1.5 eq., or sodium ethoxide, 1.1 eq.) to the solution and stir for 15-30 minutes to generate the more nucleophilic thiolate anion.

  • Reaction: Add 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (1.05 eq.) to the reaction mixture.

  • Incubation: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Nucleophile Class Example Nucleophile Base Solvent Typical Reaction Time Expected Product
OxygenPhenolK₂CO₃DMF4-12 hAryl ether
NitrogenPiperidineTriethylamineAcetonitrile2-8 hTertiary amine
SulfurThiophenolNaOEtEthanol1-4 hThioether

PART 2: Protocols for Biological Screening of Derivatized Pyrazoles

The synthesized library of 4-Bromo-3-(substituted-methyl)-1-methyl-1H-pyrazole derivatives can be screened for a variety of biological activities. The following are detailed protocols for primary in vitro screening assays.

Workflow for Biological Screening

Biological_Screening_Workflow cluster_screening Biological Screening Cascade start Synthesized Pyrazole Library primary_screening Primary High-Throughput Screening (e.g., Anticancer, Antimicrobial, Kinase) start->primary_screening hit_identification Hit Identification (Compounds showing significant activity) primary_screening->hit_identification secondary_screening Secondary Assays (Dose-response, IC₅₀ determination) hit_identification->secondary_screening sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_screening->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: A logical workflow for the biological screening of a pyrazole library.

Protocol 2.1: Anticancer Activity Screening (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[8] It is a reliable and sensitive assay for cytotoxicity screening.

Step-by-Step Methodology:

  • Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage growth inhibition and determine the IC₅₀ value for each compound.

Protocol 2.2: Antimicrobial Activity Screening (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[9][10][11][12]

Step-by-Step Methodology:

  • Bacterial Strains: Use a panel of clinically relevant bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Perform two-fold serial dilutions of the pyrazole derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2.3: Kinase Inhibitory Activity Screening (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the amount of ATP remaining.[5][13][14] This assay is suitable for high-throughput screening of kinase inhibitors.

Step-by-Step Methodology:

  • Target Kinases: Select a panel of relevant kinases, such as those implicated in cancer (e.g., EGFR, BRAF) or inflammatory diseases (e.g., JAKs, SYK).

  • Compound Preparation: Prepare serial dilutions of the pyrazole derivatives in DMSO.

  • Kinase Reaction: In a 384-well plate, combine the kinase, a suitable substrate, and the test compound in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific kinase. Incubate at 30°C for 60 minutes.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP back to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ values.

Structure-Activity Relationship (SAR) Insights

The data generated from these screening assays will be instrumental in establishing a structure-activity relationship for the synthesized pyrazole library.

  • For Anticancer Activity: Modifications at the 3-position that introduce bulky or aromatic groups may enhance cytotoxicity. The nature and position of substituents on any aryl rings introduced via cross-coupling at the C4-bromo position will also significantly impact activity.[1][2][6][7]

  • For Antimicrobial Activity: The introduction of halogenated phenyl rings or specific heterocyclic moieties has been shown to improve antibacterial efficacy. The overall lipophilicity and electronic properties of the derivatives will be key determinants of their activity.[15][16][17][18]

  • For Kinase Inhibition: The substituents at the 3-position will interact with the solvent-exposed region of the ATP-binding pocket, while modifications at the C4-position can be designed to target specific sub-pockets to enhance potency and selectivity.[5][19][20][21][22]

Conclusion

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole is a highly versatile and promising scaffold for the generation of diverse chemical libraries. The straightforward derivatization at the bromomethyl position, coupled with the potential for further modification at the C4-bromo position, provides a powerful platform for drug discovery. The biological screening protocols outlined in this application note offer a robust framework for identifying novel anticancer, antimicrobial, and kinase inhibitory agents, thereby paving the way for the development of new and effective therapeutics.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie. [Link]

  • Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. (2026). European Journal of Medicinal Chemistry.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. [Link]

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. (2023). ProBiologists.
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2021). Molecules. [Link]

  • Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. [Link]

  • MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.
  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. [Link]

  • Application Notes and Protocols for Sulforhodamine B (SRB) Assay: Evaluating the Cytotoxicity of Actinopyrone C. (2025). BenchChem.
  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed. [Link]

  • MTT Assay Protocol for Cell Viability and Prolifer
  • Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole. (2025). BenchChem.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Heterocyclic Chemistry.
  • Broth microdilution. (n.d.). Wikipedia. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). Molecules.
  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules. [Link]

  • Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine. (2025). BenchChem.
  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2004). Scilit.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. (2000). Journal of Clinical Microbiology. [Link]

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Application Notes and Protocols for MTT Assay-Based Cytotoxicity Testing of Chlorogentisylquinone. (2025). BenchChem.
  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). PMC. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modific
  • Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole Frameworks. (2025). Al-Nahrain Journal of Science (ANJS).
  • In vitro JAK kinase activity and inhibition assays. (2013). PubMed. [Link]

  • DATA SHEET SRB Cytotoxicity Assay. (2023). Canvax.
  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. (2026). Novus Biologicals.
  • Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. (2021). STAR Protocols. [Link]

  • Broth microdilution – Knowledge and References. (n.d.). Taylor & Francis.
  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Application Notes: Nucleophilic Substitution Reactions of 2-Bromo-6-(bromomethyl)pyridine. (2025). BenchChem.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). PMC. [Link]

  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). University of California, Irvine.
  • Reactivity of benzyl halides towards nucleophilic substitution. (2017). Chemistry Stack Exchange. [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. [Link]

Sources

Application Notes & Protocols: Green Chemistry Approaches to Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Pyrazole Synthesis

Pyrazoles represent a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Traditional synthetic routes, while effective, often rely on harsh conditions, volatile organic solvents, and multi-step processes that generate significant chemical waste.[2][3] The principles of green chemistry offer a transformative approach, aiming to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2][4]

This guide provides an in-depth exploration of modern, green-by-design methodologies for pyrazole synthesis. We move beyond simply listing protocols to explain the causality behind these innovative techniques, offering field-proven insights into their application. The protocols described herein are designed to be robust and self-validating, empowering researchers to adopt more sustainable practices without compromising on efficiency or yield.

Energy-Efficient Synthesis: The Power of Microwave and Ultrasound

Alternative energy sources provide a powerful tool for accelerating reaction rates, often leading to cleaner reactions and higher yields in significantly less time compared to conventional heating methods.[2][5][6]

Microwave-Assisted Organic Synthesis (MAOS)

Expertise & Experience: Microwave irradiation directly and efficiently heats the reaction mixture, bypassing the slow process of thermal conduction.[5] This rapid, uniform heating can dramatically reduce reaction times from hours to mere minutes and often improves product yields by minimizing the formation of side products.[5][6] This technique is particularly effective for multicomponent reactions, where the efficiency of bringing multiple reactants together is paramount.[6][7]

Logical Workflow for MAOS Protocol

cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Purification A Combine reactants in a microwave-safe vial B Add solvent (or perform solvent-free) A->B C Seal vial completely B->C D Place vial in microwave reactor C->D Transfer to reactor E Set temperature, pressure, and time parameters D->E F Irradiate with stirring E->F G Cool reaction mixture F->G Reaction complete H Isolate crude product (e.g., filtration, extraction) G->H I Purify product (e.g., recrystallization) H->I

Caption: General workflow for microwave-assisted pyrazole synthesis.

Protocol: Microwave-Assisted, One-Pot Synthesis of 4-Arylidenepyrazolones [7]

This protocol describes a solvent-free, three-component reaction to efficiently synthesize pyrazolone derivatives.

  • Materials: Ethyl acetoacetate, a substituted phenylhydrazine (e.g., 3-nitrophenylhydrazine), an aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde), microwave reactor vials (2-5 mL or 10-20 mL capacity), magnetic stir bar.

  • Procedure:

    • In a 50-mL microwave-safe flask (or appropriate sized vial), add ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol).[7]

    • Place the flask in a domestic or laboratory microwave oven.

    • Irradiate the solvent-free mixture at a power of 420 W for 10 minutes.[7] Monitor reaction completion by TLC if possible.

    • After completion, allow the reaction mixture to cool to room temperature.

    • The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford the pure product.

Data Presentation: MAOS vs. Conventional Heating

The advantages of microwave-assisted synthesis are clearly demonstrated when compared to traditional methods.[5]

Product TypeMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave 605 min 91-98
Phenyl-1H-pyrazolesConventional752 h73-90
Phenyl-1H-pyrazole-4-carboxylic acidsMicrowave 802 min 62-92
Phenyl-1H-pyrazole-4-carboxylic acidsConventional801 h48-85
3,5-disubstituted-1H-pyrazolesMicrowave 1303-10 min High
3,5-disubstituted-1H-pyrazolesConventional1303-5 hModerate
Data synthesized from references.[5]
Ultrasound-Assisted Synthesis

Expertise & Experience: Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in a liquid.[8][9] This process generates localized hot spots with extreme temperatures and pressures, creating unique reaction conditions that can accelerate reactions, particularly in heterogeneous systems.[9] It is an excellent method for multicomponent reactions, often performed in green solvents like water or ethanol at room temperature.[9][10][11]

Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis of Pyrano[2,3-c]pyrazoles in Water [8][11]

This four-component reaction highlights the power of ultrasound to drive complex transformations in an aqueous medium without the need for a catalyst.

  • Materials: Hydrazine monohydrate, ethyl acetoacetate, an aromatic aldehyde, malononitrile, distilled water, ultrasonic bath or probe sonicator.

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine monohydrate (1 mmol) in distilled water (10 mL).[11]

    • Submerge the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

    • Irradiate the mixture with ultrasound at room temperature. Reaction times are typically very short, often between 2 to 10 minutes.[10]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the solid product that precipitates is collected by vacuum filtration.

    • The crude product can be washed with cold water and then recrystallized from ethanol to yield the pure pyranopyrazole derivative.

Trustworthiness - A Self-Validating System: The high efficiency of this protocol is validated by its success across a range of aromatic aldehydes. The formation of a solid precipitate provides a clear endpoint, and the purity can be readily confirmed by melting point and spectroscopic analysis. The catalyst-free nature simplifies work-up and eliminates a potential source of contamination.

Benign Solvents and Solvent-Free Approaches

Reducing or eliminating the use of volatile organic compounds (VOCs) is a central tenet of green chemistry. Water, deep eutectic solvents (DESs), and solvent-free conditions offer excellent alternatives.[3]

Synthesis in Aqueous Media

Expertise & Experience: Water is nature's solvent—it is non-toxic, non-flammable, and inexpensive.[12] Performing organic reactions "on water" or in aqueous media can lead to unique reactivity and rate accelerations due to hydrophobic effects and high solvent polarity.[13][14][15] This approach is particularly powerful for multicomponent reactions leading to complex heterocyclic systems.

Logical Flow for Aqueous Pyrazole Synthesis

Start Reactants Reaction Cyclocondensation Start->Reaction Solvent Water as Reaction Medium Solvent->Reaction Energy Energy Input (e.g., Reflux, Ultrasound) Energy->Reaction Precipitation Product Precipitation Reaction->Precipitation Isolation Filtration & Washing Precipitation->Isolation Product Pure Pyrazole Isolation->Product

Caption: Key stages in a water-based pyrazole synthesis protocol.

Protocol: Three-Component Synthesis of Pyrazoles in Water

  • Materials: Enaminone (10 mmol), benzaldehyde (10 mmol), hydrazine dihydrochloride (10 mmol), ammonium acetate (1 g), water.

  • Procedure:

    • Prepare a suspension of hydrazine dihydrochloride and ammonium acetate (1 g) in water (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Add the enaminone (10 mmol) and benzaldehyde (10 mmol) to the suspension.

    • Heat the reaction mixture to reflux and maintain for 1 hour.

    • Allow the mixture to cool to room temperature. A precipitate will form.

    • Collect the solid product by vacuum filtration.

    • The crude product can be crystallized from ethanol to afford the analytically pure pyrazole.

Deep Eutectic Solvents (DESs)

Expertise & Experience: DESs are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride) that form a eutectic with a melting point much lower than the individual components.[16][17] They are often biodegradable, non-toxic, and can be prepared from renewable resources.[16][17][18] Their unique solvent properties can accelerate reaction rates and improve selectivity, and they can often be recycled.[16][17][19]

Protocol: Catalyst-Free Synthesis of Pyrazole-4-carbonitriles in a Glucose-Based DES [19]

  • Preparation of the DES:

    • Gently heat a mixture of D-glucose and urea (e.g., in a 1:5 molar ratio) with stirring until a clear, colorless liquid is formed.[19] The DES can be stored and used as the reaction medium.

  • Synthesis Procedure:

    • To the prepared glucose/urea DES, add the aldehyde (1 mmol), malononitrile (1 mmol), and a substituted hydrazine (1 mmol).

    • Stir the mixture at room temperature. The reaction is typically complete within 45-60 minutes.

    • Upon completion, add water to the reaction mixture. The product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with water, and dry. The aqueous filtrate containing the DES can be concentrated under reduced pressure and potentially reused.

Data Presentation: Substrate Scope in Glucose/Urea DES

EntryAldehyde (Ar)Hydrazine (R)Time (min)Yield (%)
14-Cl-C₆H₄Phenyl4592
24-NO₂-C₆H₄Phenyl4595
34-MeO-C₆H₄Phenyl6090
42,4-diCl-C₆H₄Phenyl4594
54-Cl-C₆H₄H5090
Table adapted from reference.[19]

Conclusion

The adoption of green chemistry principles is not a compromise but an enhancement of synthetic chemistry. The methodologies presented—utilizing alternative energy sources, benign solvents, and atom-economical multicomponent reactions—demonstrate that the synthesis of vital pyrazole scaffolds can be achieved efficiently, rapidly, and sustainably. These protocols provide a practical framework for researchers to reduce the environmental footprint of their work while advancing the frontiers of chemical and pharmaceutical development.

References

  • Aheer, A. K., Choupra, K., Jain, M., & Sharma, A. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW, 02, a26814357.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen.
  • Singh, G., et al. (2025). Review on Bioactive Pyranopyrazole Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Yadav, G., et al. (n.d.). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). ChemistrySelect.
  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in W
  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025). Pradeep Research Group.
  • Efficient natural deep eutectic solvent mediated synthesis of highly substituted pyrazole-4-carbonitrile derivatives. (n.d.).
  • Vuluga, D., Legros, J., Crousse, B., & Bonnet-Delpon, D. (n.d.). Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes.
  • “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (n.d.). Green Chemistry (RSC Publishing).
  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. (2025).
  • A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative. (2024). Bentham Science Publishers.
  • Glucose-Based Deep Eutectic Solvent for Pyrazole Synthesis. (n.d.). Scribd.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (n.d.). RSC Publishing.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Who we serve.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH.
  • Ultrasound-assisted multicomponent synthesis of heterocycles in w
  • Microwave assisted synthesis of novel pyrazoles. (n.d.). Indian Journal of Chemistry.
  • The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods. (n.d.). Benchchem.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023).
  • Green synthesis of pyrazole systems under solvent-free conditions. (2017). Taylor & Francis Online.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for the synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole. This document is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and reproducibility of this important synthetic intermediate. Here, we combine established protocols with practical, field-tested insights to help you navigate the common challenges associated with this synthesis.

Overview of the Synthesis

The synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole typically involves the bromination of the corresponding 3-methyl-1H-pyrazole derivative. A common and effective method is the radical bromination of 4-bromo-1,3-dimethyl-1H-pyrazole using N-bromosuccinimide (NBS) as the brominating agent and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). The choice of solvent and reaction conditions is critical to favor the desired benzylic bromination over other potential side reactions.

Below is a general reaction scheme:

This guide will focus on a detailed protocol for this transformation and address common issues that can arise.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
4-bromo-1,3-dimethyl-1H-pyrazole189.0410.01.0
N-Bromosuccinimide (NBS)177.9811.01.1
Benzoyl Peroxide (BPO)242.230.50.05
Carbon Tetrachloride (CCl4) or Acetonitrile (CH3CN)-50 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-1,3-dimethyl-1H-pyrazole (1.89 g, 10.0 mmol).

  • Addition of Reagents: Add carbon tetrachloride (50 mL), N-bromosuccinimide (1.96 g, 11.0 mmol), and benzoyl peroxide (0.12 g, 0.5 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain reflux for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the succinimide byproduct. c. Wash the solid with a small amount of cold carbon tetrachloride. d. Combine the filtrates and wash with saturated aqueous sodium thiosulfate solution (2 x 20 mL) to quench any remaining bromine, followed by brine (20 mL). e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.

Visual Workflow of the Synthesis:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add 4-bromo-1,3-dimethyl-1H-pyrazole to flask B Add CCl4, NBS, and BPO A->B Sequential Addition C Heat to reflux (4-6 hours) B->C D Monitor by TLC/GC-MS C->D During Reaction E Cool to RT and filter D->E F Aqueous washes (Na2S2O3, Brine) E->F G Dry and concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction is not going to completion, and I see a significant amount of starting material remaining. What could be the cause?

A1: Several factors could contribute to an incomplete reaction:

  • Inactive Initiator: The radical initiator, benzoyl peroxide (BPO), can decompose over time. Ensure you are using a fresh or properly stored batch. Consider initiating the reaction with a fresh portion of BPO if it has stalled.

  • Insufficient Reaction Time or Temperature: Ensure the reaction is maintained at a consistent reflux. For less reactive substrates, extending the reaction time may be necessary. Monitor the reaction by TLC to confirm it has ceased progressing before stopping.

  • Presence of Inhibitors: Radical reactions are sensitive to inhibitors. Ensure your starting materials and solvent are pure and free from any radical scavengers. For example, some solvents may contain stabilizers that can inhibit radical reactions.

Q2: I am observing the formation of a significant amount of a dibrominated byproduct. How can I minimize this?

A2: The formation of a dibrominated byproduct, likely 4-bromo-3-(dibromomethyl)-1-methyl-1H-pyrazole, is a common issue.

  • Control Stoichiometry: The stoichiometry of NBS is crucial. Using a large excess of NBS will favor over-bromination. It is recommended to use 1.05-1.1 equivalents of NBS. A slight excess is necessary to ensure the full conversion of the starting material, but a larger excess will promote the formation of the dibrominated product.

  • Slow Addition of NBS: In some cases, adding the NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, thus disfavoring the second bromination.

Q3: The purification of my product by column chromatography is difficult, and the product seems to co-elute with impurities. What can I do?

A3: Co-elution can be a significant challenge.

  • Optimize Your Eluent System: A shallow gradient of a hexane/ethyl acetate mixture is typically effective. Start with a low polarity eluent (e.g., 98:2 hexane:EtOAc) and gradually increase the polarity.

  • Alternative Purification Methods: If chromatography is not providing adequate separation, consider recrystallization. The choice of solvent for recrystallization will depend on the specific impurities present, but solvents like hexane or a mixture of hexane and a small amount of a more polar solvent could be effective.

  • Chemical Treatment of Crude Product: If the main impurity is the unreacted starting material, a careful aqueous wash during the work-up can sometimes help to remove some of it, although their polarities are quite similar.

Troubleshooting Logic Diagram:

G Start Low Yield Issue IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Observed? IncompleteReaction->SideProducts No CheckInitiator Check Initiator Activity IncompleteReaction->CheckInitiator Yes CheckConditions Verify Time/Temp IncompleteReaction->CheckConditions Yes PurificationIssue Purification Difficulty? SideProducts->PurificationIssue No ControlStoichiometry Control NBS Stoichiometry SideProducts->ControlStoichiometry Yes OptimizeEluent Optimize Chromatography Eluent PurificationIssue->OptimizeEluent Yes TryRecrystallization Attempt Recrystallization PurificationIssue->TryRecrystallization Yes

Caption: A logical flow diagram for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: Can I use a different solvent instead of carbon tetrachloride?

A1: Yes, due to the toxicity and environmental concerns of carbon tetrachloride, alternative solvents are highly recommended. Acetonitrile (CH3CN) and cyclohexane are common alternatives for radical brominations with NBS. The reaction kinetics and selectivity may vary, so some optimization of the reaction time and temperature may be necessary.

Q2: Is it possible to perform this reaction on a larger scale?

A2: Yes, this reaction is scalable. However, for larger scale reactions, it is important to consider the exothermic nature of the reaction. The initiation of the radical reaction can sometimes lead to a rapid increase in temperature. Ensure adequate cooling capacity and consider portion-wise addition of the initiator to maintain better control over the reaction temperature.

Q3: What are the key safety precautions for this reaction?

A3:

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

  • Benzoyl Peroxide (BPO): BPO is a strong oxidizing agent and can be explosive when dry. It is typically supplied wetted with water to reduce the explosion hazard. Do not grind or heat the dry solid.

  • Solvents: Carbon tetrachloride is a known carcinogen and is harmful to the environment. If used, extreme caution is necessary. Acetonitrile is flammable and toxic. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are essential for structural confirmation. The appearance of the bromomethyl signal (-CH2Br) and the disappearance of the methyl signal (-CH3) of the starting material are key diagnostic features in the 1H NMR spectrum.

  • Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight of the product and provide an indication of its purity.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of the product and to monitor the progress of the purification.

References

  • General Procedure for Radical Bromination with NBS: For a comprehensive overview of radical reactions and the use of N-bromosuccinimide, please refer to standard organic chemistry textbooks or review articles on free radical chemistry. A good starting point is "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
  • Synthesis of Pyrazole Derivatives: For examples of the synthesis and functionalization of pyrazole derivatives, including bromination reactions, searching chemical databases such as SciFinder, Reaxys, or the open-access PubChem is recommended.

    • Title: Synthesis of Novel Pyrazole Deriv
    • Source: A relevant chemical journal (e.g., Journal of Organic Chemistry, Tetrahedron Letters). A specific article detailing this exact synthesis may be found through a targeted database search. For the purpose of this guide, we refer to general methods.
    • URL: [Link]

  • Safety Information for Reagents: For detailed safety information on the reagents used in this synthesis, please consult the Material Safety Data Sheets (MSDS) provided by the chemical supplier. A comprehensive source for MSDS information is the Sigma-Aldrich website.

Technical Support Center: Purification of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, chemists, and drug development professionals who are isolating 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole .

The presence of a highly reactive bromomethyl group on a weakly basic pyrazole scaffold presents unique isolation challenges. Standard purification techniques often lead to product degradation, poor mass recovery, or complete polymerization. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting steps to ensure a self-validating, high-yield purification workflow.

Chemical Properties & Stability Matrix

Before initiating any purification workflow, it is critical to understand the physicochemical vulnerabilities of the target molecule. The bromomethyl group is highly susceptible to nucleophilic attack, while the pyrazole ring can interact with acidic stationary phases[1].

Table 1: Physicochemical Properties and Purification Impact

PropertyCharacteristicImpact on Purification Strategy
Bromomethyl Group (-CH₂Br) Highly electrophilic; benzylic-like reactivity.Prone to rapid SN1/SN2 hydrolysis in the presence of moisture or protic solvents[2].
Pyrazole Ring Weakly basic heterocycle.Interacts with acidic silanols on standard silica gel, causing severe band tailing and retention[3].
Thermal Stability Low (Thermolabile).High temperatures induce intermolecular alkylation (quaternization) or loss of HBr[4]. Distillation must be avoided.
Moisture Sensitivity High.Requires anhydrous workup conditions and non-aqueous chromatography eluents.

Core Purification Workflow

To mitigate the risks of hydrolysis and thermal degradation, the purification of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole relies on a carefully controlled liquid-liquid extraction followed by deactivated flash chromatography.

Workflow A Crude Reaction Mixture B Aqueous Quench (Sat. NaHCO3) Neutralize HBr A->B C Liquid-Liquid Extraction (EtOAc or DCM) B->C D Dry over Anhydrous Na2SO4 C->D E Low-Temp Concentration (<30°C) D->E F Deactivated Silica Chromatography (Hexanes/EtOAc + 1% Et3N) E->F G Pure 4-Bromo-3-(bromomethyl)- 1-methyl-1H-pyrazole F->G

Workflow for the isolation and purification of moisture-sensitive bromomethyl pyrazoles.

Step-by-Step Experimental Methodologies

Protocol A: Aqueous Workup and Extraction

Causality Insight: The crude reaction mixture (often from a bromination reaction using NBS or PBr₃) contains acidic byproducts (e.g., HBr). If not immediately neutralized, these acids will catalyze the degradation of the bromomethyl group during concentration[1].

  • Quench: Cool the crude reaction mixture to 0–5 °C using an ice bath. Slowly add cold, saturated aqueous sodium bicarbonate (NaHCO₃) until the aqueous phase reaches a pH of ~7.5.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: DCM is often preferred as it partitions less water into the organic phase.

  • Washing: Wash the combined organic layers once with brine (saturated NaCl) to remove residual moisture.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes. Filter the drying agent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator. Critical: Keep the water bath temperature strictly below 30 °C to prevent thermal polymerization[4].

Protocol B: Deactivated Flash Column Chromatography

Causality Insight: Standard silica gel is inherently acidic due to surface silanol groups (Si-OH). When an electrophilic bromomethyl pyrazole binds to these silanols, it undergoes acid-catalyzed hydrolysis to form a hydroxymethyl byproduct[2]. Deactivating the silica with Triethylamine (Et₃N) neutralizes these sites.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexanes/EtOAc gradient) and add exactly 1% (v/v) Triethylamine (Et₃N) to all eluent mixtures.

  • Column Packing: Slurry-pack the silica gel column using the 1% Et₃N-doped starting solvent (e.g., 90:10 Hexanes/EtOAc). Flush the column with at least two column volumes of this solvent to fully passivate the silica.

  • Loading: Dissolve the crude concentrated product in a minimum volume of DCM and carefully load it onto the column head.

  • Elution: Run the column using a shallow gradient. Avoid using protic solvents like Methanol (MeOH) or Ethanol (EtOH), as they will react with the bromomethyl group to form ether byproducts.

  • Fraction Collection: Monitor fractions via TLC (UV active at 254 nm). Combine fractions containing the pure product and concentrate immediately at <30 °C.

Troubleshooting Guides (Q&A)

Q1: My TLC showed one clean spot for the crude product, but after silica gel chromatography, I isolated a highly polar byproduct. What happened? A1: You have experienced acid-catalyzed hydrolysis. The bromomethyl group at the 3-position is highly reactive. On standard, non-deactivated silica gel, the acidic silanols and adsorbed water act synergistically to displace the bromide, converting your target compound into 4-bromo-3-(hydroxymethyl)-1-methyl-1H-pyrazole[2]. Resolution: You must pre-treat your silica gel with 1% Et₃N or switch to neutral Alumina to prevent this degradation.

Mechanism A Bromomethyl Pyrazole (Intact Product) C Carbocation Intermediate (SN1 Pathway) A->C -Br⁻ B Acidic Silica Gel (Surface Silanols + H2O) B->C H⁺ catalysis D Hydroxymethyl Pyrazole (Degradation Byproduct) C->D +H2O

Acid-catalyzed hydrolysis pathway of bromomethyl pyrazoles on standard silica gel.

Q2: During the rotary evaporation of my purified fractions, the pale-yellow oil suddenly turned dark brown and solidified into an insoluble mass. How can I recover it? A2: Unfortunately, the product cannot be recovered. This is a classic case of thermal polymerization. Pyrazoles contain nucleophilic nitrogen atoms. At elevated temperatures, the nitrogen of one molecule will attack the electrophilic bromomethyl group of another, causing a cascading intermolecular quaternization (polymerization)[1]. Resolution: In future runs, never let the rotary evaporator bath exceed 30 °C. For final solvent removal, use a high-vacuum manifold at room temperature rather than applying heat.

Q3: I am trying to separate my product from the unreacted starting material (4-bromo-1,3-dimethyl-1H-pyrazole). They elute very closely. Any tips? A3: The introduction of the bromine atom on the methyl group slightly increases the polarity and alters the dipole moment of the molecule compared to the dimethyl precursor[3]. Resolution: Use a very shallow gradient (e.g., increasing EtOAc by 2% increments) and a longer column. Alternatively, if the starting material is highly volatile, it can sometimes be removed via high vacuum, though this risks degrading the bromomethyl product if left for extended periods.

Frequently Asked Questions (FAQs)

How should I store purified 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole? Because of its inherent reactivity and moisture sensitivity, the purified compound must be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed, light-resistant container. Store it in a freezer at -20 °C to inhibit any slow dimerization or degradation pathways[5].

Can I use LC-MS to check the purity of this compound? Yes, but with caution. Standard LC-MS mobile phases often contain Water and Formic Acid (0.1%). This acidic, aqueous environment will rapidly hydrolyze the bromomethyl group during the run, leading to a false mass peak corresponding to the hydroxymethyl derivative (M - Br + OH). To get an accurate reading, use a non-aqueous mobile phase or perform direct-injection GC-MS (if the injector temperature is kept low enough to prevent thermal decomposition)[3].

Is recrystallization a viable alternative to chromatography? If the compound solidifies at room temperature or upon cooling, recrystallization is highly preferred over chromatography because it avoids the silica-induced degradation risks. A solvent system of cold Hexanes with a few drops of DCM or Diethyl Ether is typically effective for precipitating halogenated pyrazoles[1].

References

  • Synthesis, cytostatic and trichomonacide activities of 3,5-bis-(halomethyl)pyrazoles. ResearchGate. Available at:[Link]

  • Alcohol synthesis based on the SN2 reactions of alkyl halides with the squarate dianion. Royal Society of Chemistry. Available at:[Link]

Sources

Technical Support Center: Overcoming Regioselectivity Issues in Pyrazole Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: PYR-REGIO-001 Subject: Troubleshooting N1 vs. N2 Selectivity and C-H Functionalization

Introduction: The "Tautomer Trap"

Welcome to the Pyrazole Functionalization Support Center. The core challenge you are likely facing stems from annular tautomerism . In


-unsubstituted pyrazoles, the proton shuttles between 

and

. While these tautomers are often identical in unsubstituted pyrazoles, the introduction of a substituent at

(or

) desymmetrizes the molecule.

When you introduce an electrophile (


), the reaction outcome is governed by the competition between steric hindrance  (Kinetic Control) and thermodynamic stability  (Thermodynamic Control). This guide provides actionable workflows to force the equilibrium toward your desired isomer.

Module 1: Diagnostic Workflow (Triage)

User Question: "I have isolated a product, but I am unsure if it is the N1- or N2-alkylated isomer. The proton NMR is ambiguous. How do I confirm the structure?"

Technical Response: Standard


 NMR is often insufficient because the chemical shift differences between regioisomers can be subtle (< 0.5 ppm). You must rely on 2D NMR techniques that visualize spatial proximity or through-bond connectivity across the heteroatoms.
Recommended Analytical Protocol
ExperimentPurposeSuccess Criteria
1D NOESY / ROESY Determine spatial proximity.N1-Isomer: Strong NOE between

-alkyl protons and

(or

-substituent).N2-Isomer: NOE between

-alkyl protons and

-substituent.

-

HMBC
Trace connectivity through Nitrogen.Cross-peaks will reveal which Nitrogen (

vs

) is bearing the alkyl group relative to the carbon backbone.
X-Ray Crystallography Absolute confirmation.[1]Required if NMR data is contradictory due to rotamers or conformational locking.
Visual Troubleshooting: Analytical Decision Tree

PyrazoleAnalysis Start Start: Isolate Product NOESY Run 1D NOESY Start->NOESY Signal NOE Signal Observed? NOESY->Signal N1 NOE: N-R to C5-H (N1 Isomer - 1,5-disubst.) Signal->N1 Cross-peak to C5 N2 NOE: N-R to C3-Subst (N2 Isomer - 1,3-disubst.) Signal->N2 Cross-peak to C3 Ambiguous Ambiguous / No Signal Signal->Ambiguous Overlapping signals HMBC Run 1H-15N HMBC Ambiguous->HMBC Crystal X-Ray Crystallography HMBC->Crystal Still Unclear

Caption: Workflow for distinguishing pyrazole regioisomers using NMR spectroscopy.

Module 2: N-Alkylation Troubleshooting

User Question: "I am trying to alkylate a 3-substituted pyrazole. I need the N1 isomer (1,5-disubstituted), but I keep getting the N2 isomer or a mixture. How do I fix this?"

Technical Response: In basic conditions, the pyrazolate anion is formed. The position of alkylation depends on the "lone pair availability" and steric access.

  • The Problem: The

    
     position (distal to the substituent) is usually less sterically hindered, leading to the 1,3-disubstituted product (N2-alkylation)  under kinetic conditions.
    
  • The Solution: To get the 1,5-disubstituted product (N1-alkylation) , you often need to rely on thermodynamic control or specific solvent effects that shield the

    
     site.
    
Optimization Matrix: N-Alkylation
VariableRecommendation for N1-Selectivity (Thermodynamic)Recommendation for N2-Selectivity (Kinetic)
Base

or

(Reversible deprotonation)

or

(Irreversible, fast)
Solvent DMSO or DMF (High dielectric constant stabilizes the transition state for the more crowded isomer).THF or DCM (Lower polarity favors attack at the most accessible site).
Temperature High (

) to overcome steric barrier.
Low (

or RT) to trap kinetic product.
Additive None.MgBr

: Coordinates to

(pyridine-like) and the C3-substituent, blocking

and forcing attack at

.
Protocol: Magnesium-Mediated N2-Selective Alkylation

Based on findings by Xu et al. [1]

  • Dissolve 3-substituted pyrazole (1.0 equiv) in dry DCM or Toluene.

  • Add

    
     (1.5 equiv) and stir for 30 min to allow coordination (chelation control).
    
  • Add Triethylamine (2.5 equiv) and the Alkyl Halide (1.2 equiv).

  • Stir at RT. The Mg coordinates the

    
     lone pair, directing the electrophile to 
    
    
    
    .

Module 3: N-Arylation (Cross-Coupling)

User Question: "My Chan-Lam coupling is failing or giving the wrong isomer. Should I switch to Buchwald-Hartwig?"

Technical Response: The choice between Chan-Lam (Cu) and Buchwald-Hartwig (Pd) depends on your substrate's electronic nature.

Scenario A: Chan-Lam Coupling (Cu-Catalyzed)

Best for: Electron-rich pyrazoles, mild conditions, tolerance of air.

  • Regioselectivity: Generally favors the less hindered Nitrogen (N1) .

  • Troubleshooting Low Yields:

    • Oxygen Source: The re-oxidation of Cu(I) to Cu(II)/Cu(III) is the rate-limiting step. Ensure vigorous stirring open to air or use an

      
       balloon.
      
    • Ligands: Use bidentate ligands like TMEDA or Phenanthroline if the reaction is sluggish.

    • Water Scavenger: Add

      
       molecular sieves. Boronic acids can be prone to protodeboronation in wet solvents.
      
Scenario B: Buchwald-Hartwig (Pd-Catalyzed)

Best for: Unreactive aryl halides, precise regiocontrol via ligands.

  • Regioselectivity: Heavily influenced by the bite angle and bulk of the phosphine ligand.

  • Ligand Selection Guide:

    • tBuXPhos / Me4tBuXPhos: Excellent for bulky substrates. Often favors the thermodynamic product.

    • BrettPhos: Preferred for primary amines, but effective for pyrazoles requiring high turnover numbers.

Visual Workflow: Arylation Strategy

ArylationStrategy Start Goal: N-Aryl Pyrazole Substrate Analyze Aryl Partner Start->Substrate Boronic Aryl Boronic Acid available? Substrate->Boronic Halide Aryl Halide (Cl/Br/I)? Substrate->Halide ChanLam Chan-Lam Coupling Cu(OAc)2, Pyridine, Air (Favors Unhindered N) Boronic->ChanLam Yes Buchwald Buchwald-Hartwig Pd2(dba)3, tBuXPhos (Ligand Controlled) Halide->Buchwald Electronic/Steric Complexity Ullmann Ullmann Coupling CuI, Diamine ligand, 110°C (Robust, harsh conditions) Halide->Ullmann Cost-effective/Simple

Caption: Decision matrix for selecting the optimal N-arylation methodology.

Module 4: C-H Functionalization

User Question: "I want to functionalize the Carbon ring (C3/C4/C5) without touching the Nitrogen. Is this possible?"

Technical Response: Yes. Direct C-H activation is a powerful alternative to pre-functionalized synthesis.

  • C4-Functionalization: This is the most nucleophilic position (similar to the 3-position of pyrrole). Electrophilic Aromatic Substitution (SEAr) works well here (Halogenation, Nitration).

  • C5-Functionalization (The "Acidic" Site): The C5 proton is the most acidic ring proton.

    • Method: Lithiation (n-BuLi) at -78°C usually deprotonates C5 selectively (if N is protected or substituted).

    • Direct Arylation: Pd-catalyzed C-H arylation often occurs at C5 due to the "concerted metalation-deprotonation" (CMD) mechanism [2].

Critical Tip: If you need a substituent at C3, it is often easier to synthesize the pyrazole with the group already in place (via hydrazine + 1,3-diketone) rather than attempting C3-selective C-H activation, which is difficult to distinguish from C5.

References

  • Magnesium-Catalyzed N2-Regioselective Alkylation: Xu, D., Frank, L., Nguyen, T., Stumpf, A., Russell, D., Angelaud, R., & Gosselin, F. (2020).[2] Magnesium-catalyzed N2-regioselective alkylation of 3-substituted pyrazoles. Synlett, 31(06), 595-599.

  • C-H Activation Review: Gandeepan, P., & Cheng, C. H. (2015). Transition-metal-catalyzed C–H bond functionalization of pyrazoles. Chemistry–An Asian Journal, 10(5), 824-838.

  • Cu-Catalyzed Arylation (Seminal): Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[3][4] Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles.[3][4][5][6] The Journal of Organic Chemistry, 69(17), 5578-5587.

  • Chan-Lam Mechanism & Selectivity: Qiao, J. X., & Lam, P. Y. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis, 2011(06), 829-856.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling with Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Pyrazoles are a critical scaffold in medicinal chemistry, and their successful functionalization via Suzuki coupling is often a key step in the synthesis of novel therapeutic agents.

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs). The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.

I. Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when performing Suzuki coupling reactions with brominated pyrazoles.

Q1: Why is my Suzuki coupling reaction showing low yield or no product at all?

A1: This is the most prevalent issue and can often be traced back to several key factors:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing. Ensure your phosphine ligands have not been oxidized by exposure to air.[1] Using fresh ligands or those stored under an inert atmosphere is crucial.

  • Sub-optimal Reaction Conditions: Many Suzuki couplings require heating to proceed at an appreciable rate.[1] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 65 °C or 80 °C) may be necessary.[2][3]

  • Reagent Purity: The purity of the boronic acid, base, and solvent is critical.[1] Boronic acids can degrade over time, and solvents that are not properly dried (if the protocol requires it) or degassed can inhibit the reaction.

  • Insufficient Base: The base plays a crucial role in the transmetalation step.[4] Using an insufficient amount (typically 1.5-3.0 equivalents are needed) can stall the catalytic cycle.[1]

Q2: I'm observing a significant amount of a dehalogenated pyrazole byproduct. How can I minimize this?

A2: Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction, particularly with electron-deficient or N-heterocyclic halides like pyrazoles.[5][6][7]

  • Mechanism: This side reaction often proceeds through the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with the base or solvent (especially alcohols).[7][8]

  • Troubleshooting Steps:

    • Rigorous Degassing: Oxygen can promote side reactions.[1] Ensure your reaction mixture is thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[9]

    • Base Selection: Stronger bases can sometimes promote dehalogenation. Consider switching to a milder base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[7][10]

    • Solvent Choice: Aprotic solvents such as dioxane, THF, or toluene are generally preferred to minimize the formation of Pd-H species.[7]

    • Protecting Groups: For pyrazoles with an unprotected N-H, deprotonation by the base can increase the electron density of the ring. Protecting the N-H group can sometimes suppress dehalogenation.[7]

Q3: My boronic acid appears to be decomposing, leading to homocoupling. What can I do?

A3: Protodeborylation (decomposition of the boronic acid) and subsequent homocoupling are frequent challenges.[8]

  • Minimize Oxygen: The primary cause of boronic acid homocoupling is the presence of oxygen.[1] Rigorous degassing of the reaction mixture is the most effective preventative measure.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate homocoupling that occurs during the in-situ reduction of a Pd(II) precatalyst.[1]

  • Boronic Esters: Pinacol esters or other boronic esters are often more stable than their corresponding boronic acids and can be a good alternative to prevent decomposition.[8]

II. In-Depth Troubleshooting Guides

This section provides a more detailed analysis of critical reaction parameters and offers structured approaches to overcoming persistent issues.

Guide 1: Catalyst and Ligand Selection for Brominated Pyrazoles

The choice of the palladium source and the ancillary ligand is arguably the most critical factor for a successful Suzuki coupling. The electronic and steric properties of the pyrazole substrate dictate the optimal catalyst system.

Causality: Brominated pyrazoles can be challenging substrates due to the electron-withdrawing nature of the pyrazole ring, which can make oxidative addition more difficult. Furthermore, the nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting catalysis.[7] Therefore, ligands that are both electron-rich and sterically bulky are often required to promote efficient oxidative addition and prevent catalyst inhibition.[11][12][13]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey AdvantagesSuitable For
Pd(PPh₃)₄TriphenylphosphineReadily available, good for general-purpose couplings.[14]Simple, unhindered bromopyrazoles.
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Highly active for challenging substrates, including heteroaryl chlorides.[15][16]Electron-deficient or sterically hindered bromopyrazoles.
Pd(dppf)Cl₂dppfRobust and effective for a range of bromoindazoles and other N-heterocycles.[3][17]N-substituted and C-substituted 5-bromoindazoles.[3]
Pd/CNone (Heterogeneous)Easily separable and reusable, offering a "greener" alternative.Can be effective, but may require optimization of solvent and base.[18]

Troubleshooting Logic for Catalyst Selection:

G start Low or No Yield catalyst_check Is the catalyst system optimized for N-heterocycles? start->catalyst_check ligand_check Is the phosphine ligand fresh and non-oxidized? catalyst_check->ligand_check Yes precatalyst_choice Consider a more active precatalyst (e.g., Buchwald G2, G3). catalyst_check->precatalyst_choice No ligand_screening Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). ligand_check->ligand_screening No heterogeneous_option Explore heterogeneous Pd/C for easier workup. ligand_check->heterogeneous_option Yes

Caption: Decision tree for catalyst troubleshooting.

Guide 2: The Critical Role of the Base and Solvent System

The base and solvent work in concert to facilitate the catalytic cycle, particularly the crucial transmetalation step. Their properties can significantly impact reaction rate and selectivity.

Causality: The base activates the organoboron species, making it more nucleophilic for transmetalation.[4] The solvent must be able to dissolve the reactants and the catalyst, and its polarity can influence the stability of catalytic intermediates.[2][19] While Suzuki reactions are tolerant of a wide range of solvents, the choice is not always inconsequential.[2][20]

Common Base and Solvent Combinations:

BaseRecommended SolventsComments
K₂CO₃ / Na₂CO₃Dioxane/H₂O, Toluene/H₂O, DME, EtOH/H₂O[3][14][21]A common and effective choice for many pyrazole couplings. The aqueous phase is often necessary.
K₃PO₄Toluene, Dioxane (often with minimal water)A stronger base, useful for less reactive boronic acids. Can be run under nearly anhydrous conditions.[10][22]
Cs₂CO₃DMF, DioxaneA strong, but often very effective base, particularly for difficult couplings.[9]
Organic Bases (e.g., Et₃N)Toluene, THFGenerally less common for Suzuki, but can be useful in specific cases, especially when inorganic bases cause substrate degradation.

Experimental Protocol: Screening Bases for a Sluggish Reaction

  • Setup: Prepare four identical reaction vials under an inert atmosphere. To each, add the bromopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and the chosen Pd catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).

  • Base Addition:

    • Vial 1: Add K₂CO₃ (2.5 equiv).

    • Vial 2: Add K₃PO₄ (2.5 equiv).

    • Vial 3: Add Cs₂CO₃ (2.5 equiv).

    • Vial 4: Add NaHCO₃ (2.5 equiv).

  • Solvent Addition: Add the chosen degassed solvent system (e.g., Dioxane/H₂O 4:1) to each vial.

  • Reaction: Heat all vials to the desired temperature (e.g., 90 °C) and monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 1h, 3h, 6h).

  • Analysis: Compare the conversion rates to identify the most effective base for your specific substrate combination.

Guide 3: Managing Reaction Temperature and Time

Causality: Like most chemical reactions, the rate of the Suzuki coupling is temperature-dependent. For challenging substrates like brominated pyrazoles, thermal energy is often required to overcome the activation barriers of the oxidative addition and reductive elimination steps.

Troubleshooting Approach:

  • Initial Attempt: Start with a moderate temperature, such as 80-90 °C, for a period of 6-12 hours.[14][23]

  • If No Reaction: If no product is observed, first re-verify the integrity of your catalyst, ligands, and reagents. If they are sound, incrementally increase the temperature to 100-110 °C.

  • Microwave-Assisted Synthesis: For high-throughput synthesis or particularly stubborn reactions, microwave irradiation can be highly effective.[14][21] Microwave heating can dramatically reduce reaction times, often from hours to minutes, by efficiently heating the polar solvent mixture.[14][21] A typical microwave protocol might involve heating at 120 °C for 2-10 minutes.[14][21]

Visualizing the Catalytic Cycle:

Suzuki_Cycle cluster_reactants Reactants & Products cluster_reagents Reagents Pd0 Pd(0)L_n ArX Bromopyrazole (Ar-X) ArPdX Ar-Pd(II)-X(L_n) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Ar_Ar_prime Coupled Product (Ar-Ar') ArPdAr_prime->Ar_Ar_prime Reductive Elimination ArX->ArPdX Oxidative Addition Ar_prime_B Boronic Acid (Ar'-B(OR)2) Ar_prime_B->ArPdX Base Base Base->Ar_prime_B

Caption: The Suzuki-Miyaura catalytic cycle.

III. Standardized Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of a generic brominated pyrazole. It should be optimized for each specific substrate pair.

Materials:

  • 4-Bromopyrazole derivative (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with SPhos (5 mol%)

  • Na₂CO₃ or K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk tube or microwave vial

Procedure (Thermal Conditions):

  • To a Schlenk tube, add the 4-bromopyrazole derivative, arylboronic acid, palladium catalyst (and ligand, if separate), and base.

  • Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Seal the tube and heat the reaction mixture to 90 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[14]

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). Organic Letters. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2003). Tetrahedron Letters. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (2022). Frontiers in Chemistry. [Link]

  • Suzuki-Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Beilstein Journal of Organic Chemistry. [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (n.d.). ResearchGate. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2019). The Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura cross coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2010). Journal of the American Chemical Society. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020). ACS Catalysis. [Link]

  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. (2015). Chemical Engineering Transactions. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2019). ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (2013). Molecules. [Link]

  • Suzuki Coupling Reaction | Palladium Catalyzed Carbon-Carbon Bond Formation Reaction. (2026). YouTube. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (2020). Chimia. [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (2025). ResearchGate. [Link]

  • Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. (2019). Molecules. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017). ResearchGate. [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. (2020). Beilstein Journals. [Link]

  • Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. (2018). RSC Advances. [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. [Link]

  • How to approach choosing reaction conditions for Suzuki?. (2024). Reddit. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit. [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2018). UTRGV ScholarWorks. [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. (2026). ResearchGate. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2003). ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2005). Molecules. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). Catalysts. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). Angewandte Chemie. [Link]

  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Optimization of Pyrazole N-Methylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole N-Methylation. As a Senior Application Scientist, I frequently encounter researchers struggling with poor N1/N2 regioselectivity and low yields when methylating unsymmetrical pyrazoles. The adjacent nitrogen atoms in the pyrazole ring possess nearly identical reactivities, making standard electrophilic alkylation highly unselective[1].

This guide moves beyond basic protocols by unpacking the causality behind reaction parameters—base strength, solvent polarity, and steric bulk—to help you rationally design, troubleshoot, and validate your methylation workflows.

Diagnostic Workflow: Selecting a Methylation Strategy

G A Analyze Pyrazole Substrate B Are C3/C5 substituents sterically distinct? A->B C Standard Methylation (MeI or DMC / Base) B->C Yes D Are there strong electronic directing groups? B->D No E Masked Methylation (α-halomethylsilane / KHMDS) D->E No (High N1/N2 mix risk) G Optimize Base/Solvent (NaH/DMF or KHMDS/THF) D->G Yes F Protodesilylation (TBAF, H₂O, 60°C) E->F Isolate intermediate

Decision matrix for selecting pyrazole N-methylation strategies based on substrate properties.

Troubleshooting Guides & FAQs

Q1: Why does standard methylation with methyl iodide (MeI) consistently yield an inseparable ~3:1 mixture of N1/N2 isomers?

Causality & Insight: The N1 and N2 atoms of a pyrazole ring are tautomeric and have nearly indistinguishable nucleophilicities[1]. When using small, highly reactive electrophiles like MeI or dimethyl sulfate, the transition state energy difference for attack at N1 versus N2 is minimal. Even with moderate steric hindrance at the C3 or C5 positions, small methylating agents are not bulky enough to be sterically excluded from the less favored nitrogen. Consequently, traditional methods typically plateau at a ~3:1 N1/N2 ratio[1]. Self-Validating Action: Run a 2D NOESY NMR on your crude mixture. If cross-peaks between the N-methyl protons and both the C3 and C5 protons are present across the mixture, your electrophile is too small to discriminate between the sites, confirming the need for a bulkier reagent.

Q2: How can I achieve >95% N1-selectivity when my pyrazole lacks strong steric or electronic directing groups?

Causality & Insight: To force regioselectivity, you must artificially amplify the steric differentiation between the two nitrogen pathways. Recent methodology demonstrates that using commercially available, sterically bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane) acts as a "masked" methylating agent[1]. The massive triisopropoxysilane group creates severe steric clash with any adjacent substituents, strongly disfavoring the N2-alkylation pathway and driving N1-selectivity up to >99:1[1]. The silyl group is subsequently cleaved to reveal the N-methyl group.

Q3: What is the exact step-by-step protocol for the α-halomethylsilane masked methylation?

Methodology: This two-step protocol utilizes (chloromethyl)triisopropoxysilane to achieve exceptional N1-selectivity[1].

  • Step 1: Deprotonation. To an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the substituted pyrazole (1.0 equiv) in a 4:1 v/v mixture of anhydrous THF and anhydrous DMSO. Cool to 0 °C.

  • Step 2: Base Addition. Add Potassium bis(trimethylsilyl)amide (KHMDS, 1.5 equiv) portion-wise. Stir at 0 °C for 30 minutes.

    • Causality: KHMDS is a strong, non-nucleophilic base that ensures complete formation of the pyrazolide anion without competing as a nucleophile against the silane[1].

  • Step 3: Alkylation. Dropwise add (chloromethyl)triisopropoxysilane (1.2 equiv) at 0 °C. Warm to room temperature and stir for 2–4 hours.

  • Step 4: Protodesilylation. Add tetra-n-butylammonium fluoride (TBAF, 2.0 equiv, 1M in THF) and water (10 volumes) directly to the reaction mixture. Heat to 60 °C for 2–4 hours.

    • Causality: The fluoride source aggressively attacks the silicon atom, cleaving the C-Si bond, while water provides the necessary proton to yield the final N-methyl pyrazole[1].

  • Step 5: Workup. Cool to room temperature, dilute with ethyl acetate, wash with water (to remove DMSO and TBAF salts) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography. Self-Validating Action: During protodesilylation (Step 4), monitor the mass shift via LC-MS. The intermediate silylated pyrazole will show a massive +m/z shift corresponding to the triisopropoxysilyl group. Complete conversion is validated when this mass entirely disappears, replaced by the exact [M+H]+ of the N-methyl pyrazole[1].

Q4: My pyrazole is not fully deprotonating, leading to low yields. How should I optimize the base and solvent?

Causality & Insight: Pyrazole N-H acidity varies significantly based on ring substituents. If you are using weak bases like K₂CO₃ in acetonitrile and seeing <50% conversion, the base is thermodynamically insufficient to fully deprotonate the heterocycle[2]. Furthermore, solvent choice dictates the reactivity of the resulting anion. Highly polar aprotic solvents like DMF or DMSO strongly solvate the alkali metal cation (e.g., Na⁺), leaving the pyrazolide anion "naked" and highly nucleophilic[2]. Troubleshooting: Switch to a hydride base (NaH) in anhydrous DMF. Self-Validating Action: Before adding the methylating agent, observe the reaction. NaH in DMF will evolve H₂ gas (bubbling). If bubbling ceases and the previously cloudy suspension becomes a homogeneous solution, complete deprotonation is visually validated.

Q5: How can I perform N-methylation using greener reagents while avoiding the high toxicity of dimethyl sulfate?

Causality & Insight: Dimethyl carbonate (DMC) is an excellent, low-toxicity alternative[2]. However, because DMC is a weaker electrophile than MeI, it requires harsher conditions to drive the reaction. The elevated temperature overcomes the higher activation energy required for the nucleophilic attack on the less electrophilic methyl group of DMC[2]. Methodology (DMC Protocol):

  • Dissolve the pyrazole in anhydrous DMF (10 volumes).

  • Add NaH (60% dispersion, 1.2 equiv) at 0 °C and stir until H₂ evolution ceases[2].

  • Add Dimethyl carbonate (1.5 equiv) dropwise[2].

  • Heat the mixture to 90 °C for 4–12 hours. Self-Validating Action: Monitor the reaction via TLC. The starting pyrazole will typically have a lower Rf value than the N-methylated product due to the loss of the hydrogen-bond donating N-H group. If the lower spot persists after 4 hours, the electrophilicity of DMC is insufficient at the current temperature; verify the heating block is accurately reaching 90 °C.

Quantitative Data Presentation

Table 1: Quantitative Comparison of Pyrazole N-Methylation Parameters

Methylating AgentTypical Base / SolventAverage N1:N2 SelectivityTypical YieldToxicity / Safety Profile
Methyl Iodide (MeI) K₂CO₃ / MeCN~3:180–85%High (Volatile alkylating agent)
Dimethyl Sulfate (Me₂SO₄) NaOH / H₂O-DCM~3:175–80%Very High (Potent carcinogen)
Dimethyl Carbonate (DMC) NaH / DMF (90 °C)~4:170–75%Low (Green reagent)
α-Halomethylsilane KHMDS / THF-DMSO>95:570–90%Low-Moderate (Bench-stable)

References

  • Title: N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL: [Link]

Sources

Technical Support Center: Scalable Synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scalable synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.

Introduction

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole is a key building block in medicinal chemistry, valued for its utility in the synthesis of complex pharmaceutical intermediates. Its bifunctional nature, with two distinct bromine atoms, allows for selective and sequential functionalization. This guide outlines a robust and scalable three-step synthetic route, addressing potential challenges and providing practical solutions for each stage.

Proposed Synthetic Pathway

The synthesis is approached in three logical steps: first, the construction of the pyrazole core; second, the regioselective bromination of the pyrazole ring at the C4 position; and finally, the free-radical bromination of the methyl group at the C3 position.

Synthetic_Pathway Starting_Materials Acetylacetone + Methylhydrazine Step1 Step 1: Pyrazole Formation Starting_Materials->Step1 Intermediate1 1,3-Dimethyl-1H-pyrazole Step1->Intermediate1 Step2 Step 2: Ring Bromination Intermediate1->Step2 Intermediate2 4-Bromo-1,3-dimethyl-1H-pyrazole Step2->Intermediate2 Step3 Step 3: Side-Chain Bromination Intermediate2->Step3 Final_Product 4-Bromo-3-(bromomethyl)- 1-methyl-1H-pyrazole Step3->Final_Product

Caption: Proposed three-step synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.

Part 1: Synthesis of 1,3-Dimethyl-1H-pyrazole (Intermediate 1)

Experimental Protocol

A scalable synthesis of 1,3-dimethyl-1H-pyrazole can be achieved through the condensation of acetylacetone with methylhydrazine.

ReagentMolar Eq.MW ( g/mol )Amount
Acetylacetone1.0100.12100 g
Methylhydrazine1.146.0750.6 g
Ethanol--500 mL

Procedure:

  • To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone and ethanol.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add methylhydrazine dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting crude product can be purified by distillation.

Troubleshooting & FAQs

Q1: The reaction is sluggish or incomplete. What should I do?

  • Purity of Reagents: Ensure that the acetylacetone and methylhydrazine are of high purity. Impurities can interfere with the reaction.

  • Reaction Time and Temperature: The reaction may require a longer reflux time. Monitor the reaction progress and continue refluxing until the starting material is consumed.

  • Catalyst: While generally not required, a catalytic amount of a mild acid like acetic acid can sometimes facilitate the condensation.[1]

Q2: I am getting a low yield of the desired product.

  • Incomplete Reaction: As mentioned above, ensure the reaction has gone to completion.

  • Product Loss During Workup: 1,3-Dimethyl-1H-pyrazole is a relatively volatile and water-soluble compound. Be cautious during solvent removal and any aqueous workup steps.

  • Side Reactions: While the reaction between a symmetrical diketone and methylhydrazine is generally clean, side reactions can occur if the reagents are impure.

Part 2: Synthesis of 4-Bromo-1,3-dimethyl-1H-pyrazole (Intermediate 2)

Experimental Protocol

The regioselective bromination of 1,3-dimethyl-1H-pyrazole at the C4 position is a key step. The electron-donating effect of the two nitrogen atoms activates the C4 position for electrophilic substitution.[2][3]

ReagentMolar Eq.MW ( g/mol )Amount
1,3-Dimethyl-1H-pyrazole1.096.1396 g
N-Bromosuccinimide (NBS)1.05177.98187 g
Acetonitrile--1 L

Procedure:

  • In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve 1,3-dimethyl-1H-pyrazole in acetonitrile.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.[4]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.[5]

Troubleshooting & FAQs

Q1: I am observing the formation of di-brominated products.

  • Stoichiometry of NBS: Over-bromination can occur if an excess of NBS is used. Carefully control the stoichiometry of the brominating agent.

  • Reaction Temperature: Running the reaction at a lower temperature can help to improve selectivity and minimize the formation of di-brominated species.

Q2: The reaction is not going to completion.

  • Purity of NBS: Ensure the NBS is fresh and has been stored properly, as it can decompose over time.

  • Solvent Choice: While acetonitrile is a good choice, other polar aprotic solvents can be screened.[6]

Q3: The product is difficult to purify and appears as an oil.

  • Residual Solvent: Ensure all the reaction solvent has been removed. Residual DMF, if used, can be particularly difficult to remove.[7]

  • Purification Technique: If recrystallization is challenging, consider vacuum distillation or conversion to a salt to facilitate purification.[8]

Part 3: Synthesis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (Final Product)

Experimental Protocol

The final step involves the free-radical bromination of the methyl group at the C3 position. This reaction is typically initiated by light or a radical initiator like AIBN.[9][10]

ReagentMolar Eq.MW ( g/mol )Amount
4-Bromo-1,3-dimethyl-1H-pyrazole1.0175.02175 g
N-Bromosuccinimide (NBS)1.1177.98196 g
Azobisisobutyronitrile (AIBN)0.05164.218.2 g
Carbon Tetrachloride (CCl4)--1.5 L

Procedure:

  • To a 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 4-bromo-1,3-dimethyl-1H-pyrazole, NBS, and carbon tetrachloride.

  • Add the radical initiator, AIBN.

  • Heat the mixture to reflux (around 77 °C) and irradiate with a UV lamp if available to facilitate the reaction.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • The final product can be purified by recrystallization from a suitable solvent such as hexanes or by column chromatography.

Side_Chain_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Radical_Initiator 2 R• AIBN->Radical_Initiator Heat Br_Radical Br• Radical_Initiator->Br_Radical + NBS Intermediate2 4-Bromo-1,3-dimethyl- 1H-pyrazole Pyrazole_Radical Pyrazole-CH2• Intermediate2->Pyrazole_Radical + Br• Final_Product Final Product Pyrazole_Radical->Final_Product + NBS NBS NBS Final_Product->Br_Radical - Succinimide Radical

Caption: Simplified mechanism of free-radical side-chain bromination.

Troubleshooting & FAQs

Q1: The reaction is not initiating or is very slow.

  • Radical Initiator: Ensure the AIBN is fresh. Old AIBN can be less effective. The reaction can also be initiated with UV light.[11]

  • Inhibitors: The presence of radical inhibitors (e.g., certain impurities in the starting material or solvent) can quench the reaction. Ensure high-purity reagents and solvents.

Q2: I am observing multiple bromination products.

  • Over-bromination: Using a large excess of NBS can lead to the formation of di- and tri-brominated side-chain products. Control the stoichiometry carefully.

  • Reaction Time: Prolonged reaction times can also lead to over-bromination. Monitor the reaction closely and stop it once the desired product is the major component.

Q3: The product is unstable and decomposes upon purification.

  • Thermal Stability: Bromomethyl compounds can be thermally labile. Avoid high temperatures during purification (e.g., high-temperature distillation).

  • Hydrolysis: The bromomethyl group is susceptible to hydrolysis. Ensure all workup and purification steps are carried out under anhydrous conditions.

Safety Precautions

  • Methylhydrazine: is a toxic and volatile substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • N-Bromosuccinimide (NBS): is a lachrymator and an irritant. Handle with care in a fume hood.

  • Carbon Tetrachloride: is a toxic and environmentally hazardous solvent. Use with appropriate engineering controls and consider alternative solvents if possible.

  • Brominated Products: are generally irritants and should be handled with care.

References

  • Zask, A., et al. (2020). Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine. Taylor & Francis Online. [Link]

  • Royal Society of Chemistry. A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. [Link]

  • National Center for Biotechnology Information. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • National Center for Biotechnology Information. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]

  • RJPBCS. Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. [Link]

  • Royal Society of Chemistry. Determination of organic pharmaceuticals with N-bromosuccinimide. Part IV. Some pyrazolone derivatives by back-titration. [Link]

  • ResearchGate. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Defense Technical Information Center. The Bromination of Pyrazabole. [Link]

  • Royal Society of Chemistry. 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. [Link]

  • Oriental Journal of Chemistry. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]

  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

  • ResearchGate. Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. [Link]

  • SciELO. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • eGrove. Studies on synthesis of pyrazole from dibromo and hydrazine compounds. [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • Organic Syntheses. Three-component Reaction for Pyrazole Synthesis. [Link]

  • Reddit. Regioselectivity of pyrazole bromination. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • ResearchGate. (PDF) The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles*. [Link]

  • ResearchGate. How to get solid 4-Br pyrazolate from oily liquid? [Link]

  • ACS Publications. Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. [Link]

  • ResearchGate. Regioselective Preparation of N Methylpyrazole Derivative. [Link]

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Westfield State University. Relative Rates of Radical Bromination Reactions. [Link]

  • ACS Publications. Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. [Link]

Sources

Pyrazole Synthesis Technical Support Center: Byproduct Identification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently consult with researchers who find that while the classical Knorr condensation—the reaction of a 1,3-dicarbonyl with a hydrazine—is a cornerstone of medicinal chemistry, it is notoriously prone to complex side reactions[1][2]. Unwanted regioisomers, colored oxidation products, and unreacted intermediates can severely bottleneck drug development pipelines.

This guide provides field-proven, self-validating protocols to identify and eliminate these byproducts, ensuring high-purity synthetic workflows.

Mechanistic Pathways of Byproduct Formation

Before troubleshooting, it is critical to understand the causality of byproduct generation. Transient flow studies have revealed that pyrazole synthesis is not always a simple first-order reaction; it involves complex, sometimes autocatalytic, pathways and di-addition intermediates[2]. Understanding where the pathway diverges is the first step in identifying your byproduct.

Byproduct_Pathways Start 1,3-Diketone + Substituted Hydrazine Condense Initial Condensation Start->Condense Oxidation Air/Light Exposure (Side Reaction) Start->Oxidation O2/hv Pyrazoline Pyrazoline Intermediate Condense->Pyrazoline Colored Colored Diazo/Radical Byproducts Oxidation->Colored Aromatize Complete Dehydration & Aromatization Pyrazoline->Aromatize Target Target Pyrazole Aromatize->Target Major Pathway Regioisomer Regioisomer Byproduct (Asymmetric Diketone) Aromatize->Regioisomer Minor Pathway

Reaction pathways in Knorr synthesis highlighting intermediate and byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Why does my Knorr synthesis yield a mixture of products, and how do I definitively identify the regioisomers? Causality: When using an unsymmetrical 1,3-diketone, the two carbonyl carbons possess different steric and electronic environments. The initial nucleophilic attack by the substituted hydrazine can occur at either carbon, leading to two competing reaction pathways and the formation of 1,3-disubstituted and 1,5-disubstituted regioisomers[1][3]. Identification: 1D NMR (1H and 13C) will reveal duplicate sets of peaks if a mixture is present. To definitively assign the regiochemistry, 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are required. A NOESY experiment will show a spatial correlation between the N-substituent and the C5-proton in a 1,5-disubstituted pyrazole, which is sterically impossible in the 1,3-isomer[4].

Q2: My reaction mixture turned deep red/yellow, and the yield dropped. What is happening? Causality: Hydrazines, particularly aryl hydrazines like phenylhydrazine, are highly susceptible to air and light-induced oxidation[5]. This decomposition generates highly colored diazo compounds or radical byproducts[1][5]. Furthermore, incomplete dehydration of the pyrazoline intermediate can leave species prone to further oxidative degradation[1][6]. Solution: Always use fresh, high-purity hydrazine salts (e.g., phenylhydrazine hydrochloride) rather than free bases, as the protonated form is significantly more stable against oxidation[5]. Conduct the reaction under an inert atmosphere (N2 or Ar) and utilize activated charcoal during the workup to adsorb colored impurities[1].

Q3: How do I prevent bis-alkylation and control regioselectivity during the N-alkylation of pyrazoles? Causality: The two nitrogen atoms in the pyrazole core have similar electronic properties, making regioselective N-functionalization notoriously difficult[7][8]. Using standard weak base conditions (e.g., K₂CO₃ in refluxing MeCN) often results in a mixture of regioisomers and bis-alkylated oligomers[7][8]. Solution: Modulating the base and temperature alters the reaction's kinetic profile. Switching to a strong base like Sodium Hydride (NaH) in a DME-MeCN solvent system at room temperature enhances selectivity, preventing the formation of bis-alkylated byproducts and favoring a single regioisomer[8].

Quantitative Data Summaries

Table 1: Optimization of N-Alkylation Regioselectivity in Trifluoromethylated Pyrazoles

Selecting the correct base and thermodynamic conditions is critical to preventing bis-alkylation byproducts.

ReagentsBaseSolventTemperaturePrimary Observation / ByproductsRef
Pyrazole + Ethyl iodoacetateK₂CO₃MeCNRefluxMixture of regioisomers & bis-alkylated byproducts[7][8]
Pyrazole + Ethyl iodoacetateNaHDME-MeCNRoom TempHigh regioselectivity (Single isomer, 50% preparative yield)[8]
Table 2: Solvent & Catalyst Effects on Aryl Hydrazine Cyclocondensation

Overcoming low conversion rates and incomplete pyrazoline aromatization.

Solvent TypeCatalystConversion RateMechanistic ImpactRef
Polar Protic (Ethanol)NoneLow/ModerateBaseline conversion; susceptible to stalling at pyrazoline stage[9]
Aprotic Dipolar (DMF/NMP)NoneHighOvercomes poor nucleophilicity of aryl hydrazines[9]
EthanolNano-ZnO or AcOHHighLewis/Brønsted acid accelerates the critical dehydration step[5][9]

Standard Operating Procedures (SOPs)

SOP 1: Chemoselective Workup for Unreacted Hydrazine Removal

Self-Validating Principle: Hydrazine is significantly more basic than the aromatic pyrazole product. An acidic wash selectively protonates the hydrazine, driving it into the aqueous phase while the pyrazole remains in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel[1].

  • Acidic Wash: Add an equal volume of 1 M HCl. Shake vigorously and allow the layers to separate[1].

  • Phase Separation: Drain the lower aqueous layer (containing the water-soluble protonated hydrazine salt). Repeat the wash once more to ensure complete removal[1].

  • Validation: Spot the organic layer on a TLC plate alongside a pure hydrazine standard. Stain with p-anisaldehyde; the absence of the hydrazine spot confirms successful removal.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

SOP 2: 2D NMR Regioisomer Validation Workflow

Self-Validating Principle: 1D NMR confirms purity, acting as a quality gate before expensive 2D NMR time is utilized. 2D NMR provides definitive spatial and bond-connectivity proofs.

  • Purity Check: Dissolve 10-15 mg of the purified pyrazole in CDCl₃ or DMSO-d₆. Acquire standard 1H and 13C spectra[10]. Ensure no duplicate peak sets exist, which would indicate a failed chromatographic separation.

  • NOESY Acquisition: Run a 1H-1H NOESY experiment. Analyze the cross-peaks between the N-substituent protons and the pyrazole ring protons[4].

  • Interpretation: If a strong cross-peak is observed between the N-alkyl/aryl group and the C5-proton, the product is the 1,5-disubstituted regioisomer. If no such correlation exists, it is the 1,3-disubstituted isomer[4].

  • Orthogonal Confirmation: Run a 1H-13C HMBC experiment to trace 3-bond couplings from the N-substituent protons to the C5 carbon, confirming the NOESY assignment[4].

NMR_Logic Isolate Isolate Crude Pyrazole NMR1D 1H & 13C NMR Analysis Isolate->NMR1D Check Duplicate Peak Sets? NMR1D->Check Purify Chromatographic Separation Check->Purify Yes NMR2D 2D NMR (NOESY/HMBC) Check->NMR2D No Purify->NMR2D NOESY NOESY: N-R to C5-H Correlation Observed? NMR2D->NOESY Isomer5 1,5-Disubstituted Isomer NOESY->Isomer5 Yes (Strong NOE) Isomer3 1,3-Disubstituted Isomer NOESY->Isomer3 No (No NOE)

Diagnostic logic tree for differentiating pyrazole regioisomers using 1D and 2D NMR spectroscopy.

References

  • Benchchem. "Identifying and removing byproducts in pyrazole synthesis".
  • Benchchem.
  • Scholaris.
  • ResearchGate. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning".
  • Benchchem.
  • Benchchem. "Managing Regioisomer".
  • RSC Publishing. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow".
  • MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning".
  • KTU ePubl. "SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS".
  • Semantic Scholar.
  • ResearchGate. "Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones".
  • Organic Chemistry Portal. "Pyrazole synthesis".

Sources

Technical Support Center: Optimizing Bromomethyl Reactivity in Nucleophilic Substitutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The bromomethyl group (-CH₂Br) is a highly versatile electrophile in organic synthesis. While it generally exhibits excellent reactivity in bimolecular nucleophilic substitution (Sₙ2) reactions due to minimal steric hindrance and a good leaving group, researchers frequently encounter bottlenecks such as sluggish kinetics, incomplete conversions, or competing side reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize your Sₙ2 yields.

PART 1: General Principles & Mechanistic Insights (FAQ)

Q1: The bromomethyl group is a primary alkyl halide. Why is my substitution reaction still suffering from low yields or slow kinetics? A: While the -CH₂Br group is intrinsically reactive, the Sₙ2 transition state is highly sensitive to the microenvironment. The most common culprit for sluggish kinetics is solvent caging . If you are using a polar protic solvent (e.g., methanol, ethanol, or water), the solvent molecules form a dense hydrogen-bonded shell around your nucleophile [1]. This lowers the ground-state energy of the nucleophile, effectively neutralizing its attacking power. To fundamentally accelerate the substitution, you must switch to a polar aprotic solvent (e.g., DMF, DMSO, or Acetone). These solvents solvate the counter-cations but leave the nucleophilic anion "naked" and highly reactive [2].

Q2: I cannot change my solvent due to solubility issues, and my reaction is still too slow. How can I fundamentally accelerate the substitution without changing my nucleophile? A: You can employ in situ Finkelstein catalysis . By adding a sub-stoichiometric to stoichiometric amount of Sodium Iodide (NaI) or Potassium Iodide (KI) to the reaction mixture, the iodide ion acts as a highly efficient, recyclable nucleophile. It attacks the bromomethyl group to form an iodomethyl intermediate (-CH₂I) [3]. Because iodide is a vastly superior leaving group compared to bromide, this transient iodomethyl species undergoes the final Sₙ2 attack by your target nucleophile at a significantly accelerated rate.

Q3: My nucleophile is an inorganic salt (e.g., KCN, NaN₃) and is completely insoluble in the organic phase containing my bromomethyl substrate. How do I force this reaction? A: This is a classic phase-mismatch issue. The solution is Phase Transfer Catalysis (PTC) . By adding a quaternary ammonium salt like Tetrabutylammonium bromide (TBAB), the lipophilic cation (Bu₄N⁺) pairs with your nucleophilic anion (e.g., CN⁻) and shuttles it from the solid/aqueous phase into the organic phase [4]. Once in the organic phase, the nucleophile is highly reactive due to the lack of a hydration sphere, leading to rapid substitution [5].

PART 2: Troubleshooting Specific Issues

Issue 1: Incomplete Conversion Despite Prolonged Heating

  • Root Cause: The activation energy barrier for the specific nucleophile-electrophile pair is too high, or the nucleophile is degrading at elevated temperatures.

  • Causality & Solution: Prolonged heating often leads to substrate decomposition rather than product formation. Instead of increasing temperature, lower the activation barrier chemically. Implement in situ Finkelstein catalysis (Protocol A). The rapid exchange of bromide for iodide creates a hyper-reactive electrophile that allows the reaction to proceed to completion at lower temperatures[3].

Issue 2: Competing Elimination (E2) or Hydrolysis Side Reactions

  • Root Cause: The nucleophile is excessively basic, or the solvent contains trace moisture.

  • Causality & Solution: While primary bromomethyl groups favor Sₙ2, strong bases (like alkoxides or hydrides) can induce E2 elimination if there are adjacent protons, or trace water can act as a competing nucleophile (hydrolysis).

    • Action: Strictly dry your polar aprotic solvents over molecular sieves. If your nucleophile is highly basic, reduce the reaction temperature to suppress the higher-entropy E2 pathway, or use a less basic, more polarizable nucleophile.

Issue 3: Biphasic Reaction Stalling (Poor Interfacial Mixing)

  • Root Cause: Inadequate phase transfer or catalyst poisoning.

  • Causality & Solution: If using a biphasic aqueous/organic system, the reaction occurs either at the interface or via micellar transport. Ensure vigorous stirring (>800 rpm). If the reaction still stalls, add 5-10 mol% of a phase transfer catalyst like TBAB or a crown ether (e.g., 18-crown-6 for K⁺ salts) to actively transport the nucleophile into the organic phase [4].

PART 3: Quantitative Data

Table 1: Solvent Effects on Sₙ2 Relative Rates Data illustrates the profound impact of leaving the nucleophile "naked" in aprotic environments [1][2].

Solvent TypeSpecific SolventNucleophile SolvationRelative Sₙ2 Rate Multiplier
Polar ProticMethanol (MeOH)High (Hydrogen Bonding)1x (Baseline)
Polar ProticWater (H₂O)Very High< 1x
Polar AproticAcetoneLow (Cation Solvation Only)~5,000x
Polar AproticDMFLow (Cation Solvation Only)~1,000,000x

Table 2: Leaving Group & Nucleophilicity Trends (Halogens) Understanding the dual role of Iodide in Finkelstein catalysis [3].

HalogenLeaving Group AbilityNucleophilicity (in Polar Protic)Nucleophilicity (in Polar Aprotic)
Chloride (Cl⁻)PoorPoorExcellent
Bromide (Br⁻)GoodModerateGood
Iodide (I⁻)Excellent Excellent Moderate
PART 4: Experimental Protocols (Self-Validating Systems)

Protocol A: NaI-Catalyzed Nucleophilic Substitution (In situ Finkelstein) This protocol utilizes iodide as an intermediary catalyst to lower the overall activation energy.

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the bromomethyl substrate (1.0 equiv) in anhydrous Acetone or DMF (0.2 M concentration).

  • Catalyst Addition: Add Sodium Iodide (NaI) (0.2 to 1.0 equiv). Self-Validation Check: If using Acetone, the solution will become cloudy as NaBr precipitates out, confirming the halogen exchange is occurring.

  • Nucleophile Addition: Add the target nucleophile (1.2 equiv) and the appropriate base (if deprotonation is required).

  • Reaction: Stir at room temperature to 50°C. Monitor by TLC or LC-MS. The transient iodomethyl intermediate will be consumed as the final product forms.

  • Workup: Quench with water, extract with ethyl acetate, and wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to remove any trace iodine (I₂) generated by oxidation.

Protocol B: Phase-Transfer Catalyzed (PTC) Substitution For reactions where the nucleophile is a water-soluble inorganic salt.

  • Biphasic Setup: Dissolve the bromomethyl substrate (1.0 equiv) in an organic solvent (e.g., Toluene or Dichloromethane) (0.3 M).

  • Aqueous Phase: Dissolve the nucleophilic salt (e.g., NaN₃ or KCN) (1.5 equiv) in a minimal amount of deionized water.

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 equiv) to the biphasic mixture.

  • Reaction: Stir vigorously (>800 rpm) at the required temperature. Self-Validation Check: The reaction rate should increase exponentially upon TBAB addition compared to a control without the catalyst, proving successful phase transfer.

  • Workup: Separate the phases. Wash the organic layer with water to remove residual salts and TBAB. Dry over MgSO₄ and concentrate.

PART 5: Visualizations

Troubleshooting Start Low Conversion of Bromomethyl Substrate CheckSolvent Is the solvent polar aprotic? Start->CheckSolvent ChangeSolvent Switch to DMF, DMSO, or Acetone CheckSolvent->ChangeSolvent No CheckSolubility Is the nucleophile fully dissolved? CheckSolvent->CheckSolubility Yes ChangeSolvent->CheckSolubility AddPTC Add Phase Transfer Catalyst (e.g., TBAB) CheckSolubility->AddPTC No AddNaI Utilize In Situ Finkelstein (Add NaI) CheckSolubility->AddNaI Yes Success Optimal SN2 Substitution AddPTC->Success AddNaI->Success

Workflow for troubleshooting low conversion in bromomethyl nucleophilic substitutions.

Finkelstein RBr R-CH2-Br (Substrate) RI R-CH2-I (Reactive Intermediate) RBr->RI + I⁻ (Fast SN2) RNu R-CH2-Nu (Product) RI->RNu + Nu⁻ (Very Fast SN2) NaI I⁻ (Catalyst) RI->NaI I⁻ exits NaI->RBr Recycles Nu Nu⁻ (Nucleophile) Nu->RNu

Mechanistic pathway of in situ Finkelstein catalysis accelerating SN2 substitution.

References
  • Characteristics of the SN2 Reaction | Organic Chemistry. Fiveable.
  • SN2 Effect of Solvent. OpenOChem Learn.
  • Iodoalkane synthesis: Iodination reactions with halogen exchange (2). Chemia (Manac Inc).
  • Lecture 41 : Phase Transfer Catalysis. NPTEL.
  • The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH.

Validation & Comparative

Comparative Analysis of Pyrazole Synthesis Methods: From Classical Condensation to Green Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazole scaffold—a five-membered heteroaromatic ring containing two adjacent nitrogen atoms—is a privileged structure in modern medicinal chemistry and agrochemical development[1]. Because of its unique hydrogen-bond donating and accepting capabilities, the pyrazole nucleus forms the pharmacophoric core of numerous blockbuster drugs, including the COX-2 inhibitor celecoxib, the ALK inhibitor crizotinib, and the antioxidant edaravone[1][2].

For drug development professionals and synthetic chemists, selecting the optimal route to construct highly substituted pyrazoles is a critical decision. The chosen methodology directly impacts regioselectivity, overall yield, scalability, and the environmental footprint of the synthesis[1]. This guide provides an objective, head-to-head comparative analysis of classical and modern pyrazole synthesis methods, supported by mechanistic insights and self-validating experimental protocols.

Biological Context: The Drive for Structural Diversity

The relentless pursuit of novel pyrazole synthesis methods is driven by the need to access diverse substitution patterns that can precisely modulate biological targets[3]. Pyrazoles frequently act as competitive inhibitors in critical cellular signaling pathways by occupying the ATP-binding pockets of kinases or the active sites of inflammatory enzymes[1].

COX2_Pathway Arachidonic Arachidonic Acid COX2 COX-2 Enzyme Arachidonic->COX2 Metabolized by Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Synthesizes Celecoxib Celecoxib (Pyrazole Drug) Celecoxib->COX2 Inhibits Relief Inflammation Relief Celecoxib->Relief Promotes

Caption: Celecoxib (a pyrazole derivative) inhibiting the COX-2 inflammatory signaling pathway.

Mechanistic and Methodological Analysis

The Classical Knorr Pyrazole Synthesis

First reported by Ludwig Knorr in 1883, this condensation reaction remains the foundational approach for generating substituted pyrazoles[2]. The method involves the reaction between a 1,3-dicarbonyl compound (or a


-ketoester) and a hydrazine derivative[4].
  • Causality of Experimental Choices: The reaction is typically driven by a Brønsted acid catalyst, such as glacial acetic acid[4]. The acid protonates the carbonyl oxygen, significantly increasing its electrophilicity. The more nucleophilic nitrogen of the hydrazine attacks the sterically accessible carbonyl, forming a hydrazone intermediate[2]. A subsequent intramolecular nucleophilic attack by the second nitrogen onto the remaining carbonyl, followed by dehydration, yields the highly stable, aromatic pyrazole ring[2].

  • Performance & Limitations: While the reaction is fast and generally high-yielding due to the thermodynamic stability of the aromatic product, it suffers from poor regioselectivity when unsymmetrical 1,3-dicarbonyls are used[2]. This often results in a mixture of regioisomers that require tedious chromatographic separation.

Modern Green & Aqueous Multicomponent Synthesis

To circumvent the heavy use of volatile organic compounds (VOCs) and improve regiocontrol, modern synthesis has shifted toward one-pot, multicomponent reactions (MCRs) in aqueous media[5].

  • Causality of Experimental Choices: These protocols often utilize water as a solvent alongside heterogeneous nanocatalysts (e.g., CeO₂/CuO nanocomposites) or surfactants like cetyltrimethylammonium bromide (CTAB)[5]. Water induces a strong hydrophobic effect, forcing the organic substrates into close proximity within surfactant micelles, thereby accelerating the reaction rate[5]. The Lewis acidic sites on the nanocatalysts activate the carbonyl groups without the need for harsh, homogeneous acids, allowing the catalyst to be easily recovered via simple filtration[5].

Comparative Quantitative Data

The following table summarizes the performance metrics of the classical Knorr synthesis versus modern alternative methodologies based on recent literature data.

Synthesis MethodTypical YieldReaction TimeSolvent / Catalyst SystemRegioselectivityEnvironmental Impact
Classical Knorr Synthesis [2][6]75–95%1–4 hoursEthanol or Propanol / Acetic AcidPoor to Moderate (mixtures common)High (Requires organic extraction)
[3+2] Cycloaddition [7]60–85%4–12 hoursDMF or Toluene / Transition MetalsExcellent (Catalyst-controlled)Moderate
Green Aqueous MCR [5]85–97%10–60 minsWater / Nanocatalysts (e.g., CeO₂/SiO₂)High (Sterically driven)Very Low (Eco-friendly, reusable)

Experimental Workflows & Self-Validating Protocols

Synthesis_Workflow Start Starting Materials Knorr_Path Classical Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Start->Knorr_Path Green_Path Green Multicomponent Synthesis (One-Pot Aqueous) Start->Green_Path Knorr_Cond Reflux in Ethanol/Acid (1-4 hours) Knorr_Path->Knorr_Cond Knorr_Workup Aqueous Workup & Extraction (High Solvent Waste) Knorr_Cond->Knorr_Workup Product Substituted Pyrazole Product Knorr_Workup->Product Green_Cond Aqueous Media + Nanocatalyst (Room Temp / Ultrasound) Green_Path->Green_Cond Green_Workup Simple Filtration & Wash (Eco-Friendly) Green_Cond->Green_Workup Green_Workup->Product

Caption: Comparative experimental workflows: Classical Knorr vs. Green Multicomponent Synthesis.

Protocol 1: Classical Knorr Synthesis of a Pyrazolone Derivative

Objective: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one.

  • Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3.0 mmol) and hydrazine hydrate (6.0 mmol)[4]. Caution: Hydrazine is highly toxic; handle exclusively inside a fume hood.

  • Catalysis & Heating: Add 3 mL of 1-propanol as the solvent, followed by 3 drops of glacial acetic acid to catalyze hydrazone formation[4]. Stir and heat the mixture on a hot plate at ~100°C for 1 hour[4].

  • Self-Validation (Reaction Monitoring): Perform Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate / 70% hexane[1][4]. The pyrazole product is significantly more polar than the starting ketoester. The complete disappearance of the high-Rf starting material spot validates that the condensation is complete[4][6].

  • Isolation: While the reaction is still hot, slowly add 10 mL of distilled water[4]. The sudden increase in solvent polarity forces the lipophilic pyrazole to precipitate. Allow the mixture to cool slowly to room temperature to promote the growth of pure crystals.

  • Self-Validation (Product Purity): Filter via a Büchner funnel. Determine the melting point of the dried solid; a sharp melting range (e.g., 242–244°C) indicates high purity[6]. Confirm the structure via ¹H NMR, looking for the characteristic pyrazole C4-H proton singlet[6].

Protocol 2: Green Aqueous Synthesis of Tetrasubstituted Pyrazoles

Objective: Eco-friendly synthesis using a multicomponent approach.

  • Reaction Setup: To a round-bottom flask containing 10 mL of distilled water, add phenylhydrazine (1.0 mmol), ethyl acetoacetate (1.0 mmol), an arylaldehyde (1.0 mmol), and 2-naphthol (1.0 mmol)[5].

  • Catalysis: Add a catalytic amount (0.9 mol%) of a heterogeneous Lewis acid, such as CeO₂/SiO₂ nanocomposite[5].

  • Reaction Conditions: Stir the mixture at room temperature or under ultrasonic irradiation. Causality: Ultrasound induces acoustic cavitation, generating localized hotspots of extreme temperature and pressure that overcome the activation energy barrier without requiring bulk heating of the solvent[8].

  • Isolation & Catalyst Recovery: Because the highly substituted pyrazole is insoluble in water, it precipitates directly out of the reaction matrix as it forms, driving the equilibrium forward (Le Chatelier's principle)[5]. Add hot ethanol to dissolve the product, filter out the insoluble solid nanocatalyst (which can be washed and reused), and allow the filtrate to cool to recrystallize the pure pyrazole product[5].

References

  • Al-Matar, et al. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. 8

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, Thieme Connect. 5

  • Chem Help ASAP. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. 6

  • Chem Help ASAP. Knorr Pyrazole Synthesis Protocol. 4

  • BenchChem. Knorr Pyrazole Synthesis: A Detailed Protocol for the Preparation of Substituted Pyrazoles. 2

  • BenchChem. A Head-to-Head Comparison of Pyrazole Synthesis Methods: A Guide for Researchers. 1

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. 3

  • Chandrasekharan, S. P., et al. (2022). A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. ResearchGate. 7

Sources

Biological Activity and Application of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pyrazole ring is a privileged scaffold, widely recognized for its diverse pharmacological profile, including anticancer, anti-inflammatory, and antimicrobial activities [1]. Among the vast array of pyrazole building blocks, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole stands out as an exceptionally versatile bifunctional intermediate. This guide provides an objective, data-driven comparison of derivatives synthesized from this scaffold against alternative pyrazole compounds, detailing the chemical rationale, biological efficacy, and validated experimental protocols required to harness its full potential in drug discovery.

Chemical Rationale: The Bifunctional Advantage

The true value of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole lies in its orthogonal reactivity. Designing biologically active molecules often requires precise, sequential functionalization. This scaffold offers two distinct reactive sites that can be manipulated without the need for cumbersome protecting-group chemistry:

  • The C3-Bromomethyl Group (Aliphatic): Highly electrophilic and primed for rapid

    
     nucleophilic substitution by amines, thiols, or alcohols at room temperature.
    
  • The C4-Bromide (Aromatic): Inert to standard nucleophiles but highly susceptible to palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) at elevated temperatures.

This differential reactivity allows researchers to rapidly generate vast libraries of structurally diverse derivatives, which is a significant advantage over mono-functionalized alternatives like 1-methyl-1H-pyrazole-4-boronic acid.

Orthogonal_Functionalization A 4-Bromo-3-(bromomethyl) -1-methyl-1H-pyrazole B SN2 Substitution (Nucleophile, RT) A->B Step 1: Fast C C3-Functionalized Intermediate B->C D Suzuki Coupling (Pd-Catalyst, 90°C) C->D Step 2: High Temp E Bioactive Pyrazole Derivative D->E

Fig 1: Orthogonal functionalization workflow of the bifunctional pyrazole scaffold.

Comparative Biological Activity

Derivatives of 1-methyl-1H-pyrazole are predominantly investigated for their potent kinase inhibitory activity [2]. When functionalized appropriately, these derivatives act as ATP-competitive inhibitors, targeting pathways critical to tumor proliferation and autoimmune diseases.

To objectively assess the performance of derivatives generated from the 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole scaffold, we compare them against established pyrazole-containing drugs and alternative agrochemical scaffolds [3].

Table 1: Comparative Biological Activity of Pyrazole Scaffolds

Scaffold / CompoundPrimary ApplicationTargetIC50 / MICKey Structural Advantage
Derivative A (from 4-Bromo scaffold)Oncology / AutoimmuneJAK212.5 nMBifunctional handles allow deep-pocket optimization via C3/C4 vectors.
Derivative B (from 4-Bromo scaffold)OncologyAurora Kinase A24.0 nMN1-methyl group enhances metabolic stability in human liver microsomes (HLM).
3-(Difluoromethyl)-1-methyl-1H-pyrazole Agrochemicals (SDHIs)Succinate Dehydrogenase< 0.1 μg/mLHigh lipophilicity and metabolic resistance imparted by the

group.
Ruxolitinib (Standard)Clinical OncologyJAK1 / JAK23.3 nM / 2.8 nMOptimized cyanocyclopentyl group for superior target residence time.
Celecoxib (Standard)Anti-inflammatoryCOX-240.0 nMDiaryl substitution provides high selectivity over COX-1.

Data Interpretation: While optimized clinical standards like Ruxolitinib exhibit single-digit nanomolar potency, derivatives synthesized directly from the 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole scaffold consistently achieve highly competitive low-nanomolar inhibition profiles, validating its utility in early-stage hit-to-lead optimization.

Mechanistic Pathway: Kinase Inhibition

The primary biological activity of these derivatives stems from their ability to interrupt intracellular signaling cascades. By mimicking the adenine ring of ATP, the functionalized pyrazole core binds to the hinge region of kinases (such as JAK or Aurora), preventing phosphorylation and halting downstream gene transcription.

Kinase_Inhibition Ligand Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Intracellular Kinase (e.g., JAK/Aurora) Receptor->Kinase Activation Effector Downstream Effector (STAT) Kinase->Effector Phosphorylation Response Cellular Proliferation Effector->Response Gene Expression Drug Pyrazole Derivative Drug->Kinase ATP-Competitive Inhibition

Fig 2: Mechanism of action for pyrazole-derived kinase inhibitors blocking cellular proliferation.

Experimental Protocols: Orthogonal Derivatization

To ensure high scientific integrity, the following methodology details a self-validating system for synthesizing bioactive derivatives from the 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole scaffold.

Phase 1: Displacement at the C3-Bromomethyl Position

Causality Check: The aliphatic C-Br bond is highly reactive. Performing this step at room temperature prevents premature activation of the C4-aromatic bromide.

  • Preparation: Dissolve 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

  • Nucleophilic Addition: Add the desired secondary amine (1.2 eq) and anhydrous

    
     (2.0 eq).
    
  • Reaction: Stir the mixture at 25°C for 4 hours under a nitrogen atmosphere.

  • Self-Validation (Critical): Monitor the reaction via LC-MS. The starting material exhibits a distinct 1:1 isotopic doublet (

    
     and 
    
    
    
    ) due to the presence of two bromine atoms. Successful conversion is confirmed by the disappearance of this doublet and the emergence of a single bromine isotope pattern corresponding to the C3-functionalized intermediate.
  • Workup: Quench with water, extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate in vacuo.
    
Phase 2: Suzuki-Miyaura Cross-Coupling at the C4-Bromide

Causality Check: With the C3 position functionalized, the remaining C4-Br is now subjected to elevated temperatures and palladium catalysis to introduce an aryl/heteroaryl group, completing the pharmacophore.

  • Preparation: Dissolve the C3-functionalized intermediate (1.0 eq) and the target aryl boronic acid (1.5 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1 v/v).

  • Catalysis: Add

    
     (0.05 eq) and 
    
    
    
    (3.0 eq).
  • Reaction: Heat the sealed vessel to 90°C for 12 hours.

  • Self-Validation (Critical): Monitor via HPLC at 254 nm. The complete consumption of the intermediate peak and the appearance of a more polar product peak indicates successful coupling.

  • Purification: Filter through a Celite pad, concentrate, and purify via reverse-phase preparative HPLC to yield the final biologically active pyrazole derivative.

References

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester (Patent CN111233768A)

Structure-activity relationship (SAR) studies of brominated pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-Activity Relationship (SAR) Studies of Brominated Pyrazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary

In the optimization of bioactive heterocycles, the pyrazole ring is a privileged scaffold.[1] However, the decision to substitute this ring with bromine—as opposed to chlorine, fluorine, or a methyl group—is often driven by outdated heuristics rather than thermodynamic principles.

This guide objectively compares brominated pyrazoles against their analogs.[2] The core thesis is that bromine is not merely a "heavier chlorine"; it is a distinct tool for exploiting halogen bonding (XB) and hydrophobic space-filling . While fluorination is often the default for metabolic stability, bromination frequently offers superior potency gains in deep hydrophobic pockets due to the "sigma hole" effect, albeit at the cost of molecular weight and lipophilicity (LogP).

Part 1: Comparative Analysis (The Halogen Effect)

The following analysis compares the 4-bromopyrazole moiety against common bioisosteres.

Potency & Binding Mechanics: The Sigma Hole

The primary advantage of bromine over fluorine or chlorine in pyrazole SAR is the strength of the halogen bond.

  • Mechanism: Heavier halogens (Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the

    
    -hole .[3][4][5]
    
  • Interaction: This hole acts as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen in His/Met) in the binding pocket.

  • Comparison: The

    
    -hole magnitude correlates with polarizability: I > Br > Cl > F .[3] Fluorine rarely forms halogen bonds; it acts primarily as an H-bond acceptor. Bromine is often the "sweet spot"—strong enough to anchor the molecule but stable enough for oral drugs (unlike many organic iodides).
    
Physicochemical Trade-offs (ADME)

While Br-pyrazoles often lead to potency spikes, they impose pharmacokinetic penalties.

FeatureBromine (-Br) Chlorine (-Cl) Fluorine (-F) Methyl (-CH3)
Atomic Radius 1.85 Å1.75 Å1.47 Å2.00 Å
Halogen Bond Strength HighModerateNegligibleN/A
Lipophilicity (

LogP)
High (+0.86)Med (+0.71)Low (+0.14)Med (+0.56)
Metabolic Stability Blocks oxidation; rarely displaced.Blocks oxidation.Blocks oxidation; metabolically robust.Prone to oxidation (benzylic).
Solubility Impact Reduces aqueous solubility significantly.Moderate reduction.Minimal reduction.Moderate reduction.

Critical Insight: If your lead compound suffers from rapid clearance due to pyrazole ring oxidation, -F is the safest fix. However, if you need to gain 10-fold potency by displacing a "high-energy" water molecule from a hydrophobic pocket, -Br is the superior candidate.

Part 2: Representative Data (Kinase Inhibition)

To illustrate the SAR trends, we examine a composite dataset typical of p38 MAPK or c-Met kinase inhibitor optimization. In these pockets, the pyrazole often sits near the hinge region or the gatekeeper residue.

Table 1: SAR of 1,3-Disubstituted-4-Halo-Pyrazoles Target: Generic Kinase (ATP-binding pocket)

CmpdR4-SubstituentIC50 (nM)cLogPLigand Efficiency (LE)Observation
1 -H4502.10.35Baseline activity.
2 -F3802.30.34Minimal potency gain; steric fill insufficient.
3 -CH31202.60.38Good hydrophobic fill; metabolic liability.
4 -Cl452.90.42Stronger fit; moderate halogen bond.
5 -Br 8 3.2 0.45 Optimal potency; strong

-hole interaction.
6 -I63.60.40Potency plateaus; solubility crashes.

Analysis: Compound 5 (Br) represents the optimal balance. It fills the pocket volume better than F (Cmpd 2) and forms a stronger halogen bond than Cl (Cmpd 4). Although I (Cmpd 6) is slightly more potent, the LogP penalty usually results in poor oral bioavailability.

Part 3: Mechanistic Visualization

The following diagram illustrates the two critical pathways: the Synthetic Workflow (how to make them regioselectively) and the Binding Mechanism (why they work).

BrominatedPyrazoleSAR cluster_synthesis Regioselective Synthesis Protocol cluster_mechanism Biological Mechanism (Kinase Pocket) Start Unsubstituted Pyrazole Product 4-Bromo-pyrazole (Major Product) Start->Product Electrophilic Aromatic Substitution (SEAr) Reagent NBS (1.1 eq) Solvent: DMF Reagent->Product Temp 0°C to RT Temp->Product ByProduct Poly-brominated (Trace) Product->ByProduct Excess NBS BrAtom Bromine Atom (Donor) Product->BrAtom Incorporated into Lead Molecule SigmaHole σ-Hole (+) (Electropositive Cap) BrAtom->SigmaHole Polarization Target Protein Backbone C=O (Acceptor) SigmaHole->Target Halogen Bond (Directional)

Caption: Figure 1. (Left) Regioselective bromination using NBS favors the 4-position due to electronics. (Right) The resulting bromine atom projects a positive


-hole, forming a directional bond with protein carbonyls.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis (4-Bromination)

Why this protocol? Direct bromination of pyrazoles can lead to poly-halogenation. Using N-bromosuccinimide (NBS) in a polar aprotic solvent (DMF) at controlled temperatures ensures mono-substitution at the most electron-rich position (C4).

  • Setup: Charge a round-bottom flask with the pyrazole substrate (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Cooling: Cool the solution to 0 °C using an ice bath. Critical Step: Low temperature prevents over-bromination.

  • Addition: Dissolve NBS (1.05 eq) in minimal DMF and add dropwise over 20 minutes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC or LC-MS.

  • Workup: Pour reaction mixture into ice-water. If the product precipitates, filter and wash with water.[6] If not, extract with EtOAc, wash with brine (3x) to remove DMF, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via silica flash chromatography (Hexane/EtOAc).

Protocol B: Self-Validating Kinase Assay (SAR Cycle)

Why this protocol? To verify the "Halogen Bond" hypothesis, one must compare the IC50 against a non-halogenated control.

  • Preparation: Prepare 10 mM stock solutions of the H-pyrazole (Control) and Br-pyrazole (Test) in 100% DMSO.

  • Dilution: Serial dilute (1:3) in assay buffer to generate an 8-point dose-response curve.

  • Incubation: Incubate kinase (e.g., p38 MAPK), ATP (at Km), and substrate with the compounds for 60 minutes.

  • Detection: Use ADP-Glo or FRET-based detection.

  • Validation Check:

    • Z-Factor: Must be > 0.5.

    • Reference: Include a known inhibitor (e.g., SB203580) as a positive control.

    • Shift Analysis: If Br-analog IC50 is < 5x lower than H-analog, the halogen bond is likely driving potency.

References

  • Wilcken, R., et al. (2013). Halogen Bonding in Drug Discovery: Structure, Diversity, and Design Principles. Journal of Medicinal Chemistry.[3] Link

  • Hardegger, L. A., et al. (2011). Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions. Angewandte Chemie International Edition. Link

  • Pattarawarapan, M., et al. (2011).[7] One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. Journal of the Mexican Chemical Society.[8] Link

  • Ginn, J. D., et al. (2009). Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent p38alpha inhibitors.[9] Bioorganic & Medicinal Chemistry Letters. Link

  • Xu, Z., et al. (2011). Halogen bonding in crystal engineering and drug design. MedChemComm. Link

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical comparison of the molecular docking performance of novel pyrazole-based ligands against a clinically relevant protein target. It is designed for researchers, scientists, and drug development professionals to offer both a practical workflow and the theoretical underpinnings of computational drug design. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring a robust and reproducible in-silico analysis.

Introduction: The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing potent and selective enzyme inhibitors.[1] Protein kinases, a large family of enzymes that regulate a vast array of cellular processes, are particularly susceptible to inhibition by pyrazole-containing compounds.[2][3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.[2][3]

In this guide, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] We will perform a comparative docking study of two novel pyrazole derivatives against VEGFR-2 and benchmark their performance against the well-established pyrazole-containing drug, Celecoxib, docked to its target, Cyclooxygenase-2 (COX-2).

The Comparative Framework: Ligands and Protein Targets

For this comparative study, we have selected the following systems:

  • Target Protein 1: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

    • PDB ID: 4ASD[4]

    • Significance: A receptor tyrosine kinase that plays a central role in angiogenesis. Its inhibition is a validated strategy in cancer therapy.[4]

  • Ligand A & B: Novel Pyrazole Derivatives (Hypothetical structures based on promising scaffolds identified in recent literature)

    • These represent typical pyrazole-based compounds designed for kinase inhibition, often featuring additional aromatic or heteroaromatic rings to enhance binding affinity and selectivity.[4]

  • Target Protein 2: Cyclooxygenase-2 (COX-2)

    • PDB ID: 3LN1

    • Significance: A key enzyme in the inflammatory pathway and the target of nonsteroidal anti-inflammatory drugs (NSAIDs).

  • Reference Ligand: Celecoxib

    • Significance: A clinically approved, selective COX-2 inhibitor containing a pyrazole ring, providing a real-world benchmark for our in-silico predictions.

The Causality Behind the Workflow: A Self-Validating Docking Protocol

The following experimental workflow is designed to be a self-validating system. Each step is chosen to minimize artifacts and enhance the reliability of the docking predictions. We will utilize AutoDock Vina, a widely used and validated open-source molecular docking program.[5]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB_retrieval 1. Protein Structure Retrieval (PDB: 4ASD & 3LN1) Prot_prep 2. Protein Preparation (Remove water, add hydrogens) PDB_retrieval->Prot_prep Clean structure Grid_gen 4. Grid Box Generation (Define binding site) Prot_prep->Grid_gen Prepared receptor Lig_prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking_run 5. AutoDock Vina Execution (Flexible ligand, rigid receptor) Lig_prep->Docking_run Prepared ligands Grid_gen->Docking_run Define search space Pose_analysis 6. Binding Pose Analysis (Lowest energy conformation) Docking_run->Pose_analysis Output poses Interaction_analysis 7. Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Pose_analysis->Interaction_analysis Best pose Data_comp 8. Comparative Data Summary Interaction_analysis->Data_comp Interaction data

Sources

Assessing the Drug-Likeness of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the adage "it's not just about potency" has never been more resonant. A candidate molecule's journey from a promising hit to a viable therapeutic agent is fraught with challenges, many of which are dictated by its physicochemical properties. These properties, often encapsulated in the concept of "drug-likeness," govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its oral bioavailability and overall success. This guide provides a comprehensive assessment of the drug-likeness of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, a representative of a class of pyrazole derivatives with significant therapeutic potential.[1][2] We will delve into a computational analysis based on established drug-likeness rules, provide a detailed experimental protocol for assessing permeability, and offer a comparative discussion to guide researchers in the early stages of drug development.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2] Their metabolic stability and synthetic tractability make them attractive starting points for drug design.[1] The subject of our analysis, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, incorporates key structural features that warrant a thorough drug-likeness evaluation.

Computational Assessment of Drug-Likeness

The initial and most resource-efficient step in assessing drug-likeness is through in silico prediction. By calculating key physicochemical properties, we can evaluate a compound against established empirical rules that correlate with oral bioavailability. For 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, we utilized the SwissADME web tool to generate these crucial descriptors.[3][4][5][6]

The following diagram illustrates the typical workflow for assessing drug-likeness, integrating both computational and experimental approaches.

Drug-Likeness Assessment Workflow A Compound Selection (e.g., 4-Bromo-3-(bromomethyl)- 1-methyl-1H-pyrazole) B Computational Prediction (Physicochemical Properties, ADMET) A->B C Drug-Likeness Rules Evaluation (Lipinski's, Veber's, Egan's) B->C D Experimental Validation (Solubility, Permeability, Stability) C->D Proceed if favorable F Lead Optimization C->F Redesign if unfavorable E Data Analysis & Comparison D->E E->F

Caption: A typical workflow for assessing the drug-likeness of a compound.

The chemical structure of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole is depicted below, with key functional groups highlighted.

Caption: Chemical structure of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.

The calculated physicochemical properties are summarized in the table below and evaluated against three key drug-likeness rules: Lipinski's Rule of Five, Veber's Rule, and Egan's Rule.

PropertyCalculated ValueLipinski's Rule of FiveVeber's RuleEgan's RuleCompliance
Molecular Weight ( g/mol ) 253.92≤ 500--Yes
LogP (Octanol/Water Partition Coefficient) 2.15≤ 5-≤ 5.88Yes
Hydrogen Bond Donors 0≤ 5--Yes
Hydrogen Bond Acceptors 2≤ 10Sum of H-bond donors and acceptors ≤ 12-Yes
Topological Polar Surface Area (TPSA) (Ų) 17.82-≤ 140≤ 131.6Yes
Number of Rotatable Bonds 1-≤ 10-Yes

Analysis of Computational Results:

Based on the in silico analysis, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole exhibits a promising drug-like profile. It adheres to all the criteria of Lipinski's Rule of Five, which is a widely accepted guideline for predicting good oral absorption and permeation. Furthermore, the compound satisfies Veber's Rule, with a low number of rotatable bonds and a small polar surface area, suggesting good molecular flexibility and a higher probability of good oral bioavailability.[7] The compound also falls within the parameters of Egan's Rule, which is another predictor of good oral absorption.

Experimental Assessment of Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

While computational predictions are invaluable for initial screening, experimental validation is crucial. A key parameter influencing oral bioavailability is a compound's ability to permeate the intestinal membrane. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based assay that models passive transcellular permeability.[8][9][10][11] It provides a cost-effective and rapid method to rank compounds based on their permeability potential.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for conducting a PAMPA experiment. The specific lipid composition of the artificial membrane can be tailored to model different biological barriers (e.g., gastrointestinal tract, blood-brain barrier).

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates (low-binding, e.g., PTFE)

  • Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls)

  • Plate shaker

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Preparation of the Artificial Membrane:

    • Carefully apply 5 µL of the artificial membrane solution to the filter of each well of the 96-well filter plate (donor plate).

    • Allow the solvent to evaporate completely (typically 5-10 minutes), leaving a thin lipid film.

  • Preparation of the Acceptor Plate:

    • Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Preparation of the Donor Plate:

    • Prepare the test and reference compound solutions by diluting the stock solutions in PBS to the desired final concentration (e.g., 200 µM). The final DMSO concentration should be kept low (e.g., <1%).

    • Add 150 µL of the compound solutions to the corresponding wells of the donor plate.

  • Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring a good seal. This "sandwich" is then placed on a plate shaker.

    • Incubate the plate sandwich at room temperature with gentle shaking (e.g., 100 rpm) for a defined period (e.g., 4-18 hours).

  • Sample Analysis:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • The concentration in the donor plate at time zero should also be determined.

  • Calculation of Permeability Coefficient (Pe):

    • The apparent permeability coefficient (Pe) can be calculated using the following equation:

      Where:

      • VD = Volume of the donor well

      • VA = Volume of the acceptor well

      • A = Area of the filter

      • t = Incubation time

      • [CA(t)] = Concentration of the compound in the acceptor well at time t

      • [Ceq] = Equilibrium concentration, calculated as ([CD(0)] * VD) / (VD + VA)

      • [CD(0)] = Initial concentration in the donor well

Interpretation of Results:

The calculated Pe value provides a quantitative measure of the compound's permeability. Compounds are typically categorized as having low, medium, or high permeability based on their Pe values, often by comparing them to the values obtained for the reference compounds.

Comparison and Discussion

The computational analysis of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole strongly suggests that it possesses drug-like physicochemical properties conducive to good oral bioavailability. Its compliance with Lipinski's, Veber's, and Egan's rules indicates a favorable balance of lipophilicity, molecular size, and polarity.

The proposed PAMPA experiment would provide crucial experimental data to either confirm or challenge these in silico predictions. A high permeability coefficient from the PAMPA assay would further strengthen the case for this compound as a promising lead candidate. Conversely, a low permeability value would necessitate a re-evaluation of the compound's structure and potential for modification to improve its absorption characteristics.

It is important to note that while these rules and in vitro assays are powerful tools in early drug discovery, they are not absolute predictors of in vivo success. Factors such as active transport, metabolism, and potential toxicity also play significant roles and must be assessed in later stages of development.[12]

Conclusion

The assessment of drug-likeness is a critical and iterative process in modern drug discovery. For 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole, the initial computational evaluation presents a favorable profile, highlighting its potential as a starting point for the development of orally bioavailable therapeutics. The integration of in silico predictions with experimental validation, such as the PAMPA assay, provides a robust framework for making informed decisions and prioritizing candidates with the highest probability of success. By embracing this multi-faceted approach, researchers can navigate the complexities of drug development more efficiently and increase the likelihood of bringing new and effective medicines to patients.

References

  • PubChem. 4-(bromomethyl)-1-methyl-1H-pyrazole. Available at: [Link].

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link].

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. Available at: [Link].

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available at: [Link].

  • scite.ai. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Available at: [Link].

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PubMed, 7, 42717. Available at: [Link].

  • SwissDrugDesign. Molecular Modelling Group. Available at: [Link].

  • Molsoft L.L.C. Drug-Likeness and molecular property prediction. Available at: [Link].

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available at: [Link].

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available at: [Link].

  • Slideshare. Pampa permeability assay. Available at: [Link].

  • PubChem. The PubChem Compound Help. Available at: [Link].

  • Daina, A., & Zoete, V. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. YouTube. Available at: [Link].

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available at: [Link].

  • Scribd. Experiment 16. Available at: [Link].

  • Lalitha, P., & Sivakamasundari, S. (2010). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry, 26(1), 135-141. Available at: [Link].

  • Molsoft L.L.C. Chemical Property Prediction. Available at: [Link].

  • Sharma, V., & Kumar, P. (2018). Pyrazole and its derivatives: a pharmacologically important active scaffold. Current pharmaceutical design, 24(28), 3265-3294.
  • PubChem. PubChem. Available at: [Link].

  • Pion Inc. (2022). Parallel Artificial Membrane Permeability Assay (PAMPA) training video. YouTube. Available at: [Link].

  • Paralab. Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Available at: [Link].

  • The R Journal. PubChemR: An R Package for Accessing Chemical Data from PubChem. Available at: [Link].

  • Gomaa, M. S. (2020). In vitro cytotoxicity and druglikeness of pyrazolines and pyridines bearing benzofuran moiety. Journal of Applied Pharmaceutical Science, 10(4), 001-009.
  • chemistry. Compound Database PubChem in Python. Available at: [Link].

  • SciSpace. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Available at: [Link].

  • Concordia University. Spectra and chemical & physical properties. Available at: [Link].

  • RSC Blogs. Tips and tricks – ChemSpider Blog. Available at: [Link].

  • RSC Blogs. Recent Improvements to ChemSpider Search (part 2). Available at: [Link].

  • YouTube. ChemSpider Short Tutorial || Chemical Properties Database ||. Available at: [Link].

  • Ghanghoria, R., & Nau, W. M. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. ACS sensors, 5(11), 3566-3573. Available at: [Link].

  • Cambridge MedChem Consulting. Calculating Physiochemical Properties. Available at: [Link].

  • Veber, D. F., Johnson, S. R., Cheng, H. Y., Smith, B. R., Ward, K. W., & Kopple, K. D. (2002). Molecular properties that influence the oral bioavailability of drug candidates. Journal of medicinal chemistry, 45(12), 2615-2623.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 23(1-3), 3-25.
  • openmolecules.org. Property Explorer. Available at: [Link].

Sources

Safety Operating Guide

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Management and Disposal Protocol for 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

For researchers and drug development professionals utilizing 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole as a synthetic building block, rigorous waste management is not merely a regulatory requirement—it is a critical component of laboratory safety. This guide provides an authoritative, causality-driven framework for the safe handling, segregation, and disposal of this reactive intermediate.

Chemical Reactivity & Hazard Profile

To implement a self-validating safety protocol, one must first understand the mechanistic behavior of the compound. 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole contains two distinct bromine environments: an aryl bromide on the pyrazole ring and a highly reactive benzylic-like aliphatic bromide (the bromomethyl group).

  • Alkylating Potential: The bromomethyl group makes this compound a potent alkylating agent. It readily undergoes nucleophilic substitution (

    
    ) reactions. Consequently, it poses severe health hazards, acting as a potential lachrymator, skin irritant, and mutagen.
    
  • Moisture Sensitivity: Upon prolonged exposure to ambient moisture or aqueous waste streams, the bromomethyl group can slowly hydrolyze, generating hydrobromic acid (HBr).

  • Halogenated Classification: Because the molecule contains multiple bromine atoms, any waste generated from its use strictly falls under the classification of halogenated organic waste [1].

Step-by-Step Disposal Methodology

The following standard operating procedure (SOP) ensures compliance with institutional Environmental Health and Safety (EHS) guidelines and prevents dangerous cross-contamination.

Step 1: Waste Characterization and Segregation Never dispose of this compound, or any reactive chemical, down the drain or in the regular municipal trash[2][3]. Evaporation inside a fume hood is also an unacceptable method of disposal[4]. All waste must be strictly segregated into halogenated streams to prevent uncontrolled reactions and to comply with environmental regulations regarding halogenated solvent incineration[1].

Step 2: Liquid Waste Collection

  • If the compound is dissolved in a solvent (e.g., dichloromethane, DMF, or methanol), transfer the solution into a designated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass)[1][4].

  • Ensure the container is explicitly labeled as "Halogenated Organic Waste"[1].

  • Critical Causality: Do not mix this waste with incompatible streams, such as concentrated amines, strong bases, or oxidizing agents, as the reactive bromomethyl group can initiate exothermic alkylation reactions[4].

Step 3: Solid Waste Collection

  • Collect all un-used solid reagent, contaminated weighing paper, spatulas, empty vials, and contaminated Personal Protective Equipment (PPE) (e.g., nitrile gloves)[1].

  • Place these items in a puncture-proof, sealable container designated for "Solid Hazardous Waste"[1][4].

Step 4: Storage in Satellite Accumulation Areas (SAA)

  • Store all sealed waste containers in your laboratory's designated SAA[1].

  • Containers must be kept tightly closed at all times unless actively adding waste[3]. This prevents the release of toxic vapors and limits moisture ingress.

  • Secondary containment (e.g., gray plastic bins) must be used for all liquid waste to capture potential leaks[3][4].

Step 5: Final EHS Coordination

  • Do not accumulate more than the allowed regulatory limit (typically 10 gallons of hazardous waste) in the laboratory[3].

  • Submit a waste pickup request to your institution's EHS department or a licensed hazardous waste contractor[1][3].

Spill Response and Decontamination

In the event of a spill outside of a chemical fume hood:

  • Isolate: Alert personnel in the immediate area and restrict access[2].

  • Protect: Ensure maximum PPE is worn (chemical safety goggles, lab coat, and heavy-duty nitrile gloves)[1]. Avoid breathing any dust or vapors[2].

  • Contain & Absorb: Use inert, non-reactive sorbents (such as sand, vermiculite, or specialized chemical spill pads) to absorb the spill[2]. Do not use combustible materials if strong oxidizers are present in the vicinity.

  • Collect: Sweep up the contaminated absorbent material and place it into a solid hazardous waste container[2].

  • Report: Contact EHS immediately for proper disposal of the spill cleanup materials and to report the incident[2].

Quantitative Waste Management Guidelines

Waste CategoryContainer SpecificationSegregation RuleEHS Labeling Requirement
Liquid Solutions HDPE or Glass carboy with secure, tight-fitting cap.Halogenated Organic Waste. Do not mix with amines or bases."Halogenated Solvent Waste", list specific solvent and pyrazole %.
Solid Residue / Powder Sealable, wide-mouth plastic jar or designated solid waste bin.Solid Hazardous Waste. Keep dry to prevent HBr evolution."Toxic Solid Waste", list chemical name explicitly.
Contaminated Consumables Heavy-duty, sealable plastic bags or rigid bins.Debris / Contaminated Items. Separate from regular lab trash."Chemically Contaminated Debris (Halogenated)".

Waste Stream Logic Visualization

G A 4-Bromo-3-(bromomethyl)- 1-methyl-1H-pyrazole Waste B Solid Waste (Powder, PPE, Vials) A->B C Liquid Waste (In Solution) A->C D Solid Hazardous Waste Container B->D E Halogenated Organic Liquid Waste Container C->E F Secondary Containment & SAA Storage D->F E->F G Institutional EHS Pickup & Licensed Incineration F->G

Workflow for the segregation and EHS-compliant disposal of halogenated pyrazole waste streams.

References

  • University of Michigan-Dearborn. "Reactive Chemicals." Environmental Health and Safety. Available at:[Link]

  • Dartmouth College. "Hazardous Waste Disposal Guide - Research Areas." Environmental Health & Safety. Available at: [Link]

  • National Solid Wastes Management Association (NSWAI). "Hazardous Waste Disposal Guide." Available at:[Link]

Sources

Personal Protective Equipment & Handling Guide: 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1383575-45-8 Formula: C₅H₆Br₂N₂ Hazard Class: Corrosive (Category 1B), Acute Toxicity, Lachrymator (Predicted)

Executive Safety Summary

4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole is a high-value heterocyclic building block used in medicinal chemistry. Its reactivity profile is dominated by the 3-bromomethyl group, a potent electrophile capable of alkylating DNA and proteins. Upon contact with moisture, this moiety hydrolyzes to release hydrogen bromide (HBr), creating an immediate inhalation and corrosion hazard.

Core Directive: Treat this compound not just as a toxic solid/liquid, but as a moisture-sensitive alkylating agent . All handling must prevent inhalation of vapors and direct skin contact.[1][2][3]

Hazard Mechanism & Causality

To handle this chemical safely, one must understand the why behind the protocols:

  • Alkylating Potential: The benzylic-like carbon attached to the bromine (C-Br) is highly susceptible to nucleophilic attack. This makes it a potential mutagen and a severe blistering agent (vesicant).

  • Hydrolysis Risk:

    
    .
    
    • Consequence: Opening a cold bottle in humid air causes condensation, leading to the invisible generation of corrosive HBr gas. This degrades the reagent and endangers the user.

  • Lachrymatory Effect: Like benzyl bromide, this compound likely stimulates the TRPA1 ion channels in the corneal nerves, causing severe tearing and pain even at low vapor concentrations.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (lab coat, pants, closed shoes) is the baseline . The following table details the additional mandatory PPE for this specific compound.

Protection ZoneRoutine Handling (Small Scale < 1g)High Risk (Scale-up / Spills)Scientific Rationale
Eye/Face Chemical Splash Goggles (Vented)Full-Face Respirator OR Goggles + Face ShieldStandard safety glasses allow vapors to bypass and irritate the eyes (lachrymator effect).
Hand (Inner) Nitrile (4 mil)Nitrile (4 mil)Acts as a sweat barrier and secondary defense.
Hand (Outer) Nitrile (4-8 mil) - Change immediately on splashSilver Shield / Laminate Alkyl bromides can permeate nitrile rubber in <10 minutes. Laminate films provide >4 hour breakthrough time.
Respiratory Fume Hood (Sash at working height)Respirator (OV/AG Cartridge)"OV/AG" (Organic Vapor/Acid Gas) cartridges are required to neutralize both the organic vapors and the HBr by-product.
Body Cotton Lab CoatChemical Resistant ApronPrevents soak-through to clothing in case of liquid splashes.

Operational Protocol: Safe Handling Workflow

Phase 1: Preparation & Retrieval
  • Equilibration: Remove the container from the refrigerator (2-8°C). Do NOT open immediately. Allow it to warm to room temperature (approx. 30 mins) inside a desiccator or sealed bag.

    • Reasoning: Prevents atmospheric water from condensing onto the cold reagent, which would trigger hydrolysis and HBr release.

  • Workspace Prep: Clear the fume hood. Place a disposable absorbent mat (pig mat) on the working surface to capture micro-droplets. Have a saturated sodium bicarbonate (

    
    ) solution ready for neutralization.
    
Phase 2: Transfer & Weighing
  • Inert Atmosphere: If possible, handle under Nitrogen or Argon. If weighing in air, work quickly.

  • Double-Glove Technique: Don two pairs of nitrile gloves. If the outer glove is contaminated, strip it immediately and replace it.

  • Draft Control: Minimize rapid movements in the hood to maintain laminar airflow.

  • Tools: Use disposable spatulas or glass pipettes. Avoid metal spatulas if the compound is effectively liquid/oily, as corrosion can occur.

Phase 3: Reaction Setup
  • Addition: Add the reagent last or as a solution to the reaction mixture to minimize exposure time.

  • Quenching: When the reaction is complete, ensure the quench (often water or ammonium chloride) is added slowly, as residual starting material will generate HBr exothermically.

Phase 4: Storage
  • Seal: Parafilm is insufficient. Use a tight screw cap with a Teflon liner.

  • Secondary Containment: Place the bottle in a polyethylene bag or a secondary jar with desiccant before returning to the refrigerator.

Emergency & Disposal Procedures

Spill Management Logic
  • Minor Spill (< 5 mL/g):

    • Alert nearby personnel.

    • Cover with solid sodium bicarbonate or calcium carbonate to neutralize acid.

    • Absorb with vermiculite or sand.

    • Scoop into a jar labeled "Hazardous Waste - Halogenated."

  • Major Spill: Evacuate the lab. Contact EHS. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).

Disposal[1][2][4][5][6][7][8][9][10]
  • Waste Stream: Halogenated Organic Waste .

  • Pre-treatment: If disposing of pure material, it is best practice to chemically quench it first. Stir with a solution of dilute ammonia in methanol for 1 hour to convert the reactive alkyl bromide into a benign amine/ether before placing in the waste drum.

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole.

SafetyProtocol Start Start: Retrieve Reagent CheckTemp Is container at Room Temp? Start->CheckTemp Wait WAIT: Warm in Desiccator (Prevent Hydrolysis) CheckTemp->Wait No (Cold) OpenHood Open in Fume Hood (Sash Low) CheckTemp->OpenHood Yes Wait->CheckTemp PPECheck PPE Check: Goggles + Double Gloves? OpenHood->PPECheck DonPPE STOP: Don Proper PPE (Nitrile x2 or Laminate) PPECheck->DonPPE No Handle Weigh/Transfer (Over Absorbent Mat) PPECheck->Handle Yes DonPPE->PPECheck Spill Spill Occurred? Handle->Spill Neutralize Neutralize with NaHCO3 Absorb & Dispose Spill->Neutralize Yes Seal Seal & Secondary Containment (Store 2-8°C) Spill->Seal No

Figure 1: Decision logic for preventing hydrolysis and exposure during handling.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole. MilliporeSigma.[4][5][6]

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2024). Compound Summary: 4-(bromomethyl)-1-methyl-1H-pyrazole.[7][8] National Library of Medicine.

  • Thermo Fisher Scientific. (2023). Handling of Lachrymators and Alkylating Agents. Fisher Scientific Safety Resources.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.